molecular formula C9H9BrN2 B1520039 5-Bromo-2,4-dimethyl-2H-indazole CAS No. 1159511-89-3

5-Bromo-2,4-dimethyl-2H-indazole

Cat. No.: B1520039
CAS No.: 1159511-89-3
M. Wt: 225.08 g/mol
InChI Key: CJUCAYMTGYRYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-dimethyl-2H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,4-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-7-5-12(2)11-9(7)4-3-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUCAYMTGYRYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NN(C=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657251
Record name 5-Bromo-2,4-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-89-3
Record name 5-Bromo-2,4-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2,4-dimethyl-2H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-2H-indazole: Properties, Synthesis, and Applications

Introduction

This compound is a substituted indazole, a class of heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring.[1] The indazole scaffold is a "privileged" structure in medicinal chemistry, meaning it frequently appears in biologically active compounds and approved drugs.[1][2] This specific derivative, with bromine and methyl substitutions, serves as a versatile intermediate and building block in the synthesis of complex molecules.[3] Its unique electronic and steric properties make it a valuable component in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Core Chemical Data
PropertyValueSource
CAS Number 1159511-89-3[3]
Molecular Formula C₉H₉BrN₂[3]
Molecular Weight 225.09 g/mol [3]
Appearance Light yellow crystalline solid[3]
Purity ≥ 95% (HPLC)[3]
Storage Conditions Store at 0-8°C[3]
Boiling Point 337.2±22.0°C at 760 mmHg (Predicted)[]
Density 1.53±0.1 g/cm³ (Predicted)[]
Molecular Structure

The structure consists of a bicyclic indazole core. A bromine atom is attached at the 5-position of the benzene ring, a methyl group at the 4-position, and another methyl group on the nitrogen at the 2-position of the pyrazole ring, defining it as a 2H-indazole tautomer. The 1H-indazole tautomer is generally more thermodynamically stable, but N-alkylation can lock the molecule into the 2H form.[1]

G start This compound suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald Pd or Cu Catalyst, Base cyanation Cyanation (with Cyanide Source) start->cyanation Pd or Cu Catalyst prod1 Biaryl Indazoles (e.g., for Kinase Inhibitors) suzuki->prod1 prod2 Amino-Indazoles (e.g., for Receptor Ligands) buchwald->prod2 prod3 Cyano-Indazoles (Precursors for Amides, Tetrazoles) cyanation->prod3 G A 1. Combine Starting Materials (2-Bromobenzaldehyde, Amine, NaN₃) B 2. Add Copper Catalyst and Solvent (e.g., DMSO) A->B C 3. Heat Reaction Mixture (e.g., 120°C) B->C D 4. Monitor Progress (TLC or LC-MS) C->D E 5. Aqueous Work-up & Organic Extraction D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H Pure 2H-Indazole Product G->H

References

5-Bromo-2,4-dimethyl-2H-indazole molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2,4-dimethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural resemblance to indole allows it to act as a bioisostere, yet it possesses unique electronic and hydrogen-bonding properties that medicinal chemists can exploit.[1] Indazole-containing molecules are central to a range of FDA-approved therapeutics, demonstrating activities from antiemetics (Granisetron) to potent kinase inhibitors for oncology (Pazopanib, Axitinib).[2]

The regiochemistry of substitution on the pyrazole ring nitrogen atoms fundamentally alters the molecule's spatial arrangement and biological activity. The two primary tautomeric forms, 1H-indazole and 2H-indazole, serve as precursors to N-1 and N-2 substituted derivatives, respectively. The 2H-indazole isomer, in particular, is a key structural motif in numerous potent pharmacological agents.

This guide focuses on This compound (CAS: 1159511-89-3), a specific derivative that serves as a valuable intermediate in the synthesis of novel bioactive compounds.[1] The presence of a bromine atom at the C5 position provides a reactive handle for further functionalization via cross-coupling reactions, while the methyl groups at C4 and N2 modulate the molecule's solubility, steric profile, and metabolic stability. Understanding the synthesis, structure, and characterization of this molecule is crucial for its effective application in research and drug development pipelines.

Molecular Profile and Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical properties is foundational to its application in synthetic chemistry and drug design. Key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1159511-89-3[3]
Molecular Formula C₉H₉BrN₂[1]
Molecular Weight 225.09 g/mol [1]
IUPAC Name This compound[4]
Appearance Light yellow crystalline solid[1]
Purity ≥ 95% (via HPLC)[1]
Predicted Boiling Point 337.2 ± 22.0 °C at 760 mmHg[]
Predicted Density 1.53 ± 0.1 g/cm³[]
Storage Conditions Store at 0-8°C, inert atmosphere[1]
SMILES CC1=C(C=CC2=NN(C=C12)C)Br[4]
InChIKey CJUCAYMTGYRYEH-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is not abundant, a robust and regioselective synthetic route can be designed based on established principles of indazole chemistry. The most logical approach involves the N-methylation of a suitable precursor, 5-bromo-4-methyl-1H-indazole . The critical challenge in this synthesis is controlling the site of methylation, as direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 isomers.[6]

The choice of reaction conditions is paramount to directing the alkylation to the desired N-2 position, thereby favoring the kinetically controlled product over the more thermodynamically stable N-1 isomer.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective N-Methylation Start Substituted Toluene/Aniline Precursor 5-Bromo-4-methyl-1H-indazole Start->Precursor Ring Formation (e.g., Diazotization/Cyclization) Target This compound Precursor->Target Mitsunobu Reaction (MeOH, PPh3, DEAD/DIAD) or Base-mediated Methylation

Figure 1: Proposed two-step synthesis workflow for this compound.
Proposed Experimental Protocol: N2-Methylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for achieving regioselective N-alkylation of indazoles, often favoring the N-2 position.[6] The reaction proceeds under mild, neutral conditions, converting an alcohol (in this case, methanol) into an effective alkylating agent in situ.

Reagents and Materials:

  • 5-bromo-4-methyl-1H-indazole (1.0 equiv)

  • Triphenylphosphine (PPh₃, 1.5-2.0 equiv)

  • Methanol (MeOH, 2.0-2.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5-2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-4-methyl-1H-indazole (1.0 equiv), triphenylphosphine (2.0 equiv), and methanol (2.3 equiv).

  • Dissolution: Dissolve the solids in anhydrous THF (to a concentration of approx. 0.2-0.4 M).

  • Initiation: Cool the resulting solution to 0°C using an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. The formation of a white precipitate (triphenylphosphine oxide) is typically observed.

    • Causality Note: The azodicarboxylate activates the PPh₃, which then deprotonates the indazole and activates the methanol. The indazole anion preferentially attacks the activated methanol complex at the N-2 position, often for steric and electronic reasons, leading to the kinetic product.[6]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the N-1 and N-2 isomers. The 2H-indazole (N-2) isomer is often the major product under these conditions.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure and, critically, the N-2 methylation is essential. While experimental spectral data for this specific compound is not widely available in public databases,[4] the following section details the standard, self-validating analytical workflow required for its characterization.

Mass Spectrometry (MS)
  • Expected Outcome: Electrospray ionization (ESI-MS) would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The expected m/z values would be approximately 225.0 and 227.0. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₉BrN₂.

Infrared (IR) Spectroscopy
  • Expected Outcome: The most significant feature would be the absence of a broad N-H stretching band typically seen around 3100-3200 cm⁻¹ for 1H-indazoles. The spectrum would be dominated by C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1450-1620 cm⁻¹), and C-Br stretching in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for distinguishing between N-1 and N-2 isomers.

  • ¹H NMR: The spectrum is expected to show signals for three aromatic protons, a singlet for the C4-methyl group, and a singlet for the N2-methyl group. The chemical shifts will be influenced by the electronic environment of the 2H-indazole system.

  • ¹³C NMR: Nine distinct carbon signals are expected: five for the aromatic carbons of the bicyclic system, one for the C3 carbon, one for the C7a carbon, and two for the methyl carbons.

  • 2D NMR (HMBC/NOESY): The Key to Regiochemistry: Two-dimensional correlation spectroscopy is required to prove the location of the N-methyl group.

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals 2- and 3-bond correlations between protons and carbons. For the N-2 isomer, a crucial correlation should be observed between the protons of the N-methyl group and the C3 carbon of the indazole ring. Conversely, for the N-1 isomer, a correlation would be seen between the N-methyl protons and the C7a carbon.[7]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space proximity. For the N-2 isomer, a NOE correlation would be expected between the N2-methyl protons and the proton at the C3 position.

NMR_Validation N1_methyl C7a N1_methyl->C7a  HMBC Correlation  (N-1 Isomer) N2_methyl C3 N2_methyl->C3  HMBC / NOESY Correlation  (Confirms N-2 Isomer)

Figure 2: Key 2D NMR correlations used to differentiate N-1 and N-2 methylated indazole isomers.

Applications in Research and Drug Discovery

This compound is not an end-product therapeutic but a valuable building block. Its utility stems from two key structural features:

  • The 2,4-Disubstituted-2H-Indazole Core: This scaffold correctly orients substituents in a three-dimensional space that has proven effective for binding to various biological targets, particularly protein kinases.[2] The N-2 methyl group can enhance metabolic stability and fine-tune binding interactions.

  • The C5-Bromine Handle: The bromine atom is a versatile functional group for synthetic elaboration. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the efficient introduction of diverse aryl, heteroaryl, or amine substituents at this position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This compound is therefore an ideal intermediate for research programs focused on developing novel kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.[1]

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,4-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2,4-dimethyl-2H-indazole is a heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The indazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents.

The synthesis of this molecule, however, presents a notable challenge in controlling the regioselectivity of N-alkylation. The indazole ring system possesses two nitrogen atoms, N1 and N2, and the selective methylation of the N2 position is crucial for obtaining the desired product. This guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of this compound, detailing the underlying chemical principles and providing actionable experimental protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the N2-methyl bond, leading to the precursor 5-bromo-4-methyl-1H-indazole . This intermediate can then be traced back to a suitably substituted aniline, in this case, 4-bromo-3-methylaniline , through a diazotization and cyclization reaction.

This strategy is advantageous as it breaks down the synthesis into two distinct and manageable stages:

  • Formation of the Indazole Core: The synthesis of the 5-bromo-4-methyl-1H-indazole scaffold from a commercially available aniline derivative.

  • Regioselective N2-Methylation: The selective introduction of a methyl group at the N2 position of the indazole ring, overcoming the common issue of obtaining a mixture of N1 and N2 isomers.

The following sections will provide a detailed exploration of each of these stages.

Part 1: Synthesis of the 5-Bromo-4-methyl-1H-indazole Intermediate

The initial step in this pathway is the construction of the indazole ring system. A well-established method for this transformation is the reaction of a substituted aniline with a diazotizing agent, followed by in situ cyclization. The following protocol is adapted from established procedures for the synthesis of substituted indazoles.[1]

Experimental Protocol
  • Acetylation of 4-bromo-3-methylaniline:

    • In a round-bottom flask, dissolve 4-bromo-3-methylaniline in a suitable solvent such as chloroform.

    • Cool the solution in an ice bath and slowly add acetic anhydride. The acetylation serves to protect the amino group and facilitate the subsequent cyclization.

    • Stir the reaction mixture for approximately one hour to ensure complete acetylation.

  • Diazotization and Cyclization:

    • To the acetylated aniline solution, add potassium acetate followed by the slow addition of isoamyl nitrite. Isoamyl nitrite is a common diazotizing agent used under non-aqueous conditions.

    • Heat the reaction mixture to reflux for several hours. During this step, the amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.

  • Hydrolysis and Workup:

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Add concentrated hydrochloric acid to the residue and heat to hydrolyze the acetyl group.

    • Cool the solution and neutralize with a strong base, such as sodium hydroxide, to a pH of approximately 11.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-bromo-4-methyl-1H-indazole.

    • The crude product can be purified by recrystallization or column chromatography.

Part 2: Regioselective N2-Methylation

The alkylation of indazoles can be notoriously unselective, often yielding a mixture of N1 and N2 isomers under basic conditions.[2] To achieve the desired regioselectivity for the N2 position, kinetically controlled conditions are favored. An effective method for the regioselective N2-methylation of indazoles is the use of methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid.[3]

Causality of Regioselectivity

Under acidic conditions, the N2 lone pair of the indazole ring is more kinetically accessible for alkylation compared to the N1 lone pair.[2][3] The use of methyl 2,2,2-trichloroacetimidate as the methylating agent, activated by a protic or Lewis acid, facilitates a mild and highly regioselective transfer of the methyl group to the N2 position.

Experimental Protocol
  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-bromo-4-methyl-1H-indazole precursor in a suitable anhydrous solvent, such as ethyl acetate.

    • Add methyl 2,2,2-trichloroacetimidate to the solution.

  • Acid Catalysis:

    • Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid or boron trifluoride etherate, to the reaction mixture.

    • Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel to yield the final product as a light yellow crystalline solid.[4]

Data Presentation

Step Reactants Reagents Solvent Temperature Time Yield (Expected)
1 4-bromo-3-methylanilineAcetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOHChloroform, Ethyl acetateReflux20-24 h85-95%
2 5-bromo-4-methyl-1H-indazoleMethyl 2,2,2-trichloroacetimidate, Trifluoromethanesulfonic acid (cat.)Ethyl acetateRoom Temp.4-6 h80-90%

Visualization of the Synthesis Pathway

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a well-designed two-part strategy. The initial formation of the 5-bromo-4-methyl-1H-indazole core via a classical diazotization and cyclization of the corresponding aniline provides a solid foundation. The subsequent regioselective N2-methylation, a critical step, is best accomplished under acidic conditions using methyl 2,2,2-trichloroacetimidate to ensure high yields of the desired product while minimizing the formation of the N1-isomer. This in-depth guide provides the necessary theoretical understanding and practical protocols for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

5-Bromo-2,4-dimethyl-2H-indazole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-Bromo-2,4-dimethyl-2H-indazole

Authored by a Senior Application Scientist

Preamble: Situating this compound in Modern Drug Discovery

The indazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and presence in numerous clinically approved therapeutics.[1][2] Compounds built around this bicyclic heteroaromatic system have demonstrated a wide spectrum of biological activities, most notably in oncology.[2][3][4] While this compound is primarily documented as a key synthetic intermediate for creating novel bioactive molecules with potential anti-inflammatory and anticancer properties, a detailed, publicly-available elucidation of its intrinsic mechanism of action is not yet established.[5]

This guide, therefore, moves beyond a simple recitation of non-existent data. Instead, it synthesizes field-proven insights from structurally related indazole derivatives to construct a robust, testable, and scientifically-grounded hypothesized mechanism of action for this compound. We will proceed with the primary hypothesis that, like many of its chemical congeners, its anticancer potential is rooted in the inhibition of key oncogenic protein kinases . This document provides the theoretical framework, the downstream cellular implications, and the experimental protocols required to validate this hypothesis.

Part 1: The Indazole Core and the Kinase Inhibition Hypothesis

The indazole nucleus is a bioisostere of purine, enabling it to function as an effective "hinge-binding" motif within the ATP-binding pocket of many protein kinases. This interaction is foundational to the mechanism of action for approved indazole-based drugs like Pazopanib and Axitinib, which are multi-targeted tyrosine kinase inhibitors.[1][3] The diverse substitution patterns possible on the indazole ring allow for fine-tuning of potency and selectivity against different kinases.[3][6]

Given this extensive precedent, the most logical starting point for investigating the mechanism of this compound is to posit its function as a small-molecule kinase inhibitor. The specific substitutions—a bromine atom at position 5 and methyl groups at positions 2 and 4—confer distinct physicochemical properties:

  • 5-Bromo: The halogen atom can participate in halogen bonding, a recognized interaction in drug-receptor binding, and its lipophilicity can enhance membrane permeability and hydrophobic interactions within the ATP pocket.

  • 2,4-Dimethyl: The N2-methylation defines it as a 2H-indazole, which influences the orientation of other substituents and the molecule's hydrogen bonding capacity. The C4-methyl group can provide additional hydrophobic contact and sterically influence the preferred conformation for kinase binding.

Based on the targets of other substituted indazoles, we hypothesize that this compound likely exerts its effects by targeting one or more kinases critical for cell proliferation and survival, such as Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), or Fibroblast Growth Factor Receptor (FGFR).[1][6][7]

Hypothesized Signaling Pathway: Inhibition of Aurora Kinase A

To provide a concrete model, we will focus on a primary hypothetical target: Aurora Kinase A (AURKA) , a serine/threonine kinase essential for mitotic progression.[6] Its overexpression is common in many cancers and is linked to genomic instability. Indazole derivatives have been successfully designed as potent AURKA inhibitors.[1][6]

The proposed mechanism is as follows:

  • Target Engagement: this compound enters the cell and binds to the ATP-binding site of AURKA.

  • Inhibition of Kinase Activity: This binding event competitively inhibits ATP, preventing the phosphorylation of AURKA's downstream substrates, such as Polo-like kinase 1 (PLK1) and the histone H3.

  • Cellular Consequence: The inhibition of AURKA function leads to critical failures in the mitotic process, including defects in centrosome separation and spindle assembly. This ultimately triggers the spindle assembly checkpoint, leading to G2/M cell cycle arrest and, subsequently, apoptosis.[8]

Visualization of the Hypothesized AURKA Inhibition Pathway

AURKA_Inhibition_Pathway cluster_drug Pharmacological Intervention cluster_cell Cellular Processes Indazole This compound AURKA Aurora Kinase A (AURKA) Indazole->AURKA Binds & Inhibits PLK1 PLK1 AURKA->PLK1 Phosphorylates HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylates ATP ATP ATP->AURKA Competes with Mitosis Mitotic Progression (Centrosome Separation, Spindle Assembly) PLK1->Mitosis HistoneH3->Mitosis G2M_Arrest G2/M Cell Cycle Arrest Mitosis->G2M_Arrest Failure Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized pathway of AURKA inhibition by this compound.

Part 2: Experimental Validation of the Hypothesized Mechanism

A hypothesis is only as strong as its testability. The following section outlines a self-validating system of experiments designed to rigorously interrogate the proposed kinase inhibition mechanism.

Data Presentation: Benchmarking with Known Indazole Kinase Inhibitors

Before initiating new experiments, it is crucial to understand the landscape. The following table summarizes the inhibitory activity of established indazole derivatives against our primary hypothetical target, AURKA, providing a benchmark for evaluating our test compound.

Compound TypeTarget KinaseIC50 (nM)Reference
Indazole Derivative 17Aurora A26[1][6]
Indazole Derivative 30Aurora A85[1][6]
Alisertib (MLN8237)Aurora A1.2[1]
Danusertib (PHA-739358)Aurora A13[1]

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% and can vary based on assay conditions.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To directly measure the inhibitory activity of this compound against a panel of purified recombinant protein kinases, including AURKA, AURKB, VEGFR2, and FGFR1.

Causality Rationale: This is the most direct test of the primary hypothesis. By using purified enzymes, we eliminate cellular complexity and can definitively determine if the compound physically inhibits the target's catalytic activity. A radiometric assay provides a highly sensitive and quantitative readout.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human AURKA, substrate peptide (e.g., Kemptide), and [γ-³²P]ATP.

  • Assay Execution:

    • In a 96-well plate, add 10 µL of each compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 20 µL of the enzyme/substrate solution to each well to initiate the reaction.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 30 µL of 3% phosphoric acid.

  • Quantification:

    • Spot 25 µL of the reaction mixture from each well onto P81 phosphocellulose paper.

    • Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone and let it air dry.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of the Kinase Assay Workflow

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_quant 3. Quantification cluster_analysis 4. Analysis Compound Compound Dilution (10-point curve) Plate Incubate at 30°C in 96-well plate Compound->Plate Enzyme Enzyme/Substrate Mix (AURKA, Peptide, [γ-³²P]ATP) Enzyme->Plate Spot Spot onto P81 paper Plate->Spot Wash Wash to remove free [γ-³²P]ATP Spot->Wash Count Scintillation Counting Wash->Count Plot Plot Dose-Response Curve & Calculate IC50 Count->Plot

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Experimental Protocol 2: Cellular Proliferation and Apoptosis Assay

Objective: To determine if this compound inhibits the growth of cancer cell lines known to be sensitive to Aurora kinase inhibition (e.g., A2780 ovarian carcinoma, A549 lung adenocarcinoma) and induces apoptosis.[8]

Causality Rationale: This experiment moves from the molecular to the cellular level. If the compound inhibits a kinase essential for mitosis, it should logically lead to a reduction in cell proliferation and an increase in programmed cell death. This provides a crucial link between target engagement and a phenotypic outcome.

Methodology:

  • Cell Seeding:

    • Seed A2780 or A549 cells in a 96-well plate at a density of 5,000 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72 hours. Include a DMSO vehicle control.

  • Proliferation Assessment (MTT Assay):

    • After 72 hours, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate for 15 minutes with shaking.

    • Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Apoptosis Assessment (Caspase-Glo 3/7 Assay):

    • In a parallel plate, after 24-48 hours of treatment, add 100 µL of Caspase-Glo 3/7 reagent to each well.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence using a plate reader. Luminescence is proportional to caspase-3/7 activity, a hallmark of apoptosis.

  • Data Analysis:

    • For the MTT assay, calculate the GI50 (concentration for 50% growth inhibition).

    • For the Caspase-Glo assay, normalize the luminescence signal to the number of viable cells (from a parallel MTT plate) to determine the specific increase in apoptosis.

Part 3: Conclusion and Future Directions

This guide has established a strong, evidence-based hypothetical mechanism of action for this compound, centering on the inhibition of oncogenic protein kinases such as AURKA. The indazole scaffold's proven success as a kinase inhibitor provides a solid foundation for this hypothesis.[3][4] The structural features of this specific compound are consistent with those found in other active kinase inhibitors.

The true scientific value of this hypothesis lies in its testability. The detailed experimental protocols provided herein outline a clear path for any research, discovery, or drug development professional to follow. Successful validation—demonstrating potent, selective inhibition of a kinase like AURKA in vitro, followed by corresponding anti-proliferative and pro-apoptotic effects in cancer cells—would elevate this compound from a synthetic intermediate to a promising lead compound worthy of further preclinical development. Future work should also include broader kinase profiling to assess selectivity and off-target effects, as well as structural biology studies (e.g., X-ray co-crystallography) to confirm the binding mode within the target kinase.

References

Physical and chemical properties of 5-Bromo-2,4-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-2H-indazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern chemical research. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This document details the physicochemical properties, spectroscopic data, chemical reactivity, and synthesis of this compound. Furthermore, it explores its current and potential applications in pharmaceutical development, materials science, and agrochemicals, while also providing essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate.

Introduction

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[3] They exist in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more stable.[1] The indazole nucleus is a cornerstone in the design of bioactive molecules, found in numerous compounds with anti-cancer, anti-inflammatory, and anti-microbial properties.[4][5]

This compound (CAS: 1159511-89-3) is a specifically substituted derivative that offers a unique combination of features for synthetic chemistry. The bromine atom at the 5-position serves as a versatile synthetic handle for cross-coupling reactions, while the methyl groups at the 2 and 4-positions influence the molecule's steric and electronic properties, solubility, and metabolic stability.[6] These characteristics make it a valuable intermediate for constructing complex molecular architectures and fine-tuning the properties of target compounds in drug discovery and materials science.[6][7]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueSource(s)
CAS Number 1159511-89-3[6][8][9][10]
Molecular Formula C₉H₉BrN₂[6][11]
Molecular Weight 225.09 g/mol [6][7]
Appearance Light yellow crystalline solid[6]
Purity Typically ≥95% (as determined by HPLC)[6]
IUPAC Name This compound[11]
Predicted XlogP 2.6[11][12]
Storage Conditions Store at 0-8°C in a tightly sealed container[6][7]

Spectroscopic Data

While specific spectral data for this exact compound is not publicly available, characterization would rely on standard analytical techniques. The expected spectroscopic features are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, as well as sharp singlets for the two methyl groups (N-CH₃ and C-CH₃). The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each carbon atom in the molecule, providing further confirmation of the structure.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]+ would be observed around m/z 224 and 226. Predicted m/z for the [M+H]⁺ adduct is 225.00218.[11][12]

Chemical Reactivity and Synthesis

Synthesis

The synthesis of 2H-indazoles can be achieved through various routes. A common and effective strategy involves a copper- or palladium-catalyzed one-pot, three-component reaction.[2][13] This approach typically uses an ortho-halo-benzaldehyde, a primary amine, and an azide source. For this compound, a plausible synthetic route would start from a correspondingly substituted bromobenzaldehyde.

cluster_start Starting Materials A 2,5-Dibromo-3-methyl-benzaldehyde D Copper or Palladium Catalyst A->D Reacts with B Methylamine (CH₃NH₂) B->D C Sodium Azide (NaN₃) C->D E This compound D->E One-pot Cyclization

General synthetic pathway for 2H-indazoles.

This method is valued for its operational simplicity and tolerance of various functional groups, making it suitable for creating diverse libraries of indazole derivatives.[13]

Reactivity

The reactivity of this compound is dominated by the versatile bromine atom at the 5-position. This site is primed for a variety of metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating C-C, C-N, and C-O bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.[14][15] This is a cornerstone for adding complexity and modulating the molecule's properties.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce substituted amino groups, a common functional group in bioactive molecules.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

  • Nucleophilic Aromatic Substitution (SₙAr): While less common than cross-coupling, the bromine can be displaced by potent nucleophiles under specific conditions.[14]

cluster_reactions Key Reactions at C5-Position A This compound B Suzuki Coupling (+ R-B(OH)₂) A->B C Buchwald-Hartwig (+ R₂NH) A->C D Sonogashira Coupling (+ R-C≡CH) A->D E Aryl/Heteroaryl Substituted Indazole B->E Pd Catalyst F Amino Substituted Indazole C->F Pd Catalyst G Alkynyl Substituted Indazole D->G Pd/Cu Catalyst

Key reactivity pathways for the title compound.

Applications in Research and Development

The unique structure of this compound makes it a highly sought-after intermediate in several high-value research areas.[6]

  • Pharmaceutical Development: As a key building block, it is used in the synthesis of novel compounds with potential therapeutic benefits. Indazole cores are prevalent in kinase inhibitors, which are a major class of anti-cancer drugs.[1][5][6] The compound has been utilized to create molecules with promising anti-inflammatory and anti-cancer properties.[6]

  • Materials Science: The compound's properties are being explored for the creation of novel organic electronic materials, such as those used in advanced sensors and organic light-emitting devices (OLEDs). The ability to functionalize the indazole core allows for the fine-tuning of electronic and photophysical properties.[6]

  • Agricultural Chemistry: It serves as an intermediate in the formulation of next-generation agrochemicals, contributing to the development of more effective and targeted products for crop protection.[6][7]

Safety and Handling

Based on safety data sheets (SDS) for closely related brominated indazole compounds, this compound should be handled with care.[16][17][18]

  • Hazard Identification:

    • Harmful if swallowed (Acute toxicity, oral).[17][18]

    • Causes skin irritation.[17][18]

    • Causes serious eye irritation.[17][18]

    • May cause respiratory irritation.[17][18]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[16][19]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[16][20]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[16][17]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16][20]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[16][17]

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

    • Avoid breathing dust. Avoid contact with skin and eyes.[17]

    • Store locked up in a tightly closed container in a cool, dry place (recommended 0-8°C).[6][16]

    • Incompatible with strong oxidizing and reducing agents.[16]

Experimental Protocols: Exemplary Suzuki Coupling

To illustrate its practical application, this section provides a representative protocol for a Suzuki cross-coupling reaction. This protocol is a self-validating system; successful product formation, confirmed by techniques like LC-MS and NMR, validates the chosen reagents and conditions.

Objective: To synthesize 5-Aryl-2,4-dimethyl-2H-indazole from this compound and an arylboronic acid.

Causality: The choice of a palladium catalyst like Pd(dppf)Cl₂ is based on its proven efficacy in coupling aryl bromides. A carbonate base is used to activate the boronic acid, and a solvent mixture of dioxane and water facilitates the dissolution of both organic and inorganic reagents, which is critical for the catalytic cycle.

Workflow for a typical Suzuki coupling experiment.

Methodology:

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 ratio).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture with stirring to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final compound using NMR and MS analysis.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential. Its well-defined structure, coupled with the synthetic versatility of the bromine handle, establishes it as a valuable intermediate in the pursuit of novel pharmaceuticals, advanced materials, and specialized agrochemicals. The insights provided in this guide aim to equip researchers and developers with the core technical knowledge required to effectively utilize this compound in their synthetic and research endeavors.

References

5-Bromo-2,4-dimethyl-2H-indazole CAS number 1159511-89-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-2H-indazole (CAS 1159511-89-3)

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] These nitrogen-containing heterocycles are critical building blocks in the development of therapeutics for oncology, inflammation, and neurodegenerative diseases.[4] This guide focuses on a specific, functionalized derivative: This compound (CAS No. 1159511-89-3).

This molecule is not merely an inert scaffold but a highly versatile intermediate. The strategic placement of its substituents—a bromine atom at the C5 position, a methyl group on the benzene ring at C4, and a methyl group on the pyrazole nitrogen at N2—offers a trifecta of synthetic handles for molecular elaboration. The C5-bromo group is particularly significant, serving as a prime site for transition-metal-catalyzed cross-coupling reactions, thereby enabling the rapid diversification of the indazole core. This guide provides a comprehensive overview of its properties, a proposed synthetic strategy rooted in established chemical principles, its reactivity profile, and its applications for researchers and drug development professionals.

Core Molecular Profile

The fundamental characteristics of this compound are summarized below. This data, compiled from chemical supplier and database information, provides the foundational knowledge for its use in a laboratory setting.[5][][7]

Chemical Structure

Caption: Figure 1: 2D Structure of this compound.

Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 1159511-89-3[5][]
Molecular Formula C₉H₉BrN₂[5]
Molecular Weight 225.09 g/mol [5]
Monoisotopic Mass 223.9949 Da[7]
Appearance Light yellow crystalline solid[5]
Purity ≥ 95% (as determined by HPLC)[5]
Boiling Point 337.2 ± 22.0 °C (Predicted at 760 mmHg)[]
XlogP (Predicted) 2.6[7]
Storage Conditions Store at 0-8°C, protected from light[5]

Synthesis and Mechanistic Considerations

While specific synthetic procedures for this compound are not extensively published in peer-reviewed literature, a robust and logical pathway can be devised based on well-established methodologies for the regioselective N-alkylation of indazoles.[8] The thermodynamically more stable 1H-indazole tautomer is typically the major product in primary synthesis, but subsequent alkylation can be directed to the N2 position.[1]

The most logical approach involves the selective N2-methylation of a pre-existing indazole core, 5-bromo-4-methyl-1H-indazole . This strategy offers superior control over isomer formation compared to constructing the ring system from acyclic precursors where multiple isomers could form.

Causality of the Synthetic Choice:

  • Regiocontrol: Directing alkylation to the N2 position of an existing indazole is a known challenge, but conditions can be optimized. The choice of base, solvent, and methylating agent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for generating the indazolide anion.

  • Reaction Pathway: The reaction proceeds via an SN2 mechanism. The indazolide anion, formed by deprotonation of the N1-proton, acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate). The solvent choice, typically a polar aprotic solvent like DMF or THF, facilitates this type of reaction by solvating the cation without interfering with the nucleophile.

synthesis_workflow start 5-Bromo-4-methyl-1H-indazole (Starting Material) reagents 1. Base (e.g., NaH) 2. Methylating Agent (e.g., CH3I) Solvent (e.g., DMF) start->reagents Reaction Setup intermediate Indazolide Anion (Deprotonated Intermediate) reagents->intermediate Deprotonation product This compound (Target Product) intermediate->product N2-Alkylation (SN2) side_product 5-Bromo-1,4-dimethyl-1H-indazole (N1-Isomer Byproduct) intermediate->side_product N1-Alkylation (SN2)

Caption: Figure 2: Proposed N-Alkylation Synthesis Workflow.

Proposed Synthetic Protocol: N2-Methylation

This protocol is a representative, field-proven methodology adapted for this specific target. It is designed to be self-validating through clear checkpoints and analytical verification steps.

4.1 Materials and Equipment

  • Reagents: 5-bromo-4-methyl-1H-indazole, Sodium hydride (60% dispersion in mineral oil), Methyl iodide (CH₃I), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath, rotary evaporator, silica gel for column chromatography.

4.2 Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-4-methyl-1H-indazole (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: Adding the strong base slowly at a low temperature controls the exothermic reaction and hydrogen gas evolution, preventing runaway reactions. Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the indazolide anion.

  • Methylation: Add methyl iodide (1.2-1.5 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Causality: This step neutralizes any remaining base and destroys excess methyl iodide. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of N1 and N2 isomers. Purify this mixture using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to isolate the desired this compound. The N2-isomer is generally more nonpolar and will elute first.

  • Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be further assessed by HPLC.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity as a versatile building block. The C5-bromo substituent is a key functional handle for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[9]

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds, yielding biaryl structures common in kinase inhibitors.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse side chains crucial for modulating solubility and biological target affinity.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing linear extensions to the molecular scaffold.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

This reactivity profile allows for the systematic exploration of the chemical space around the indazole core, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

reactivity_diagram central_mol This compound suzuki_reagent R-B(OH)2 [Pd Catalyst] central_mol->suzuki_reagent buchwald_reagent R2-NH [Pd Catalyst] central_mol->buchwald_reagent sonogashira_reagent R-C≡CH [Pd/Cu Catalyst] central_mol->sonogashira_reagent suzuki_prod Biaryl Indazoles buchwald_prod 5-Aminated Indazoles sonogashira_prod 5-Alkynyl Indazoles suzuki_reagent->suzuki_prod Suzuki Coupling buchwald_reagent->buchwald_prod Buchwald-Hartwig Amination sonogashira_reagent->sonogashira_prod Sonogashira Coupling

Caption: Figure 3: Synthetic Utility via Cross-Coupling Reactions.

Applications in Research and Development

The utility of this compound spans multiple scientific domains.

  • Pharmaceutical Development: As a key intermediate, it serves as a starting point for synthesizing libraries of novel compounds for high-throughput screening.[5] The indazole core is present in numerous kinase inhibitors, and this specific building block is well-suited for developing new anti-cancer agents.[1][3] Its structure may also be relevant for anti-inflammatory and neurological drug discovery programs.[4][5]

  • Materials Science: The rigid, aromatic structure of the indazole core, combined with the potential for electronic modification via the bromo-substituent, makes it an attractive candidate for research into novel organic electronic materials for sensors and light-emitting devices.[5]

  • Agricultural Chemistry: The compound can be used in the formulation of next-generation agrochemicals, contributing to the development of crop protection products with enhanced efficacy against pests and diseases.[5][10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related bromo-indazole derivatives provides a strong basis for hazard assessment.[11][12][13]

  • Hazard Classification (Anticipated):

    • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[11][12]

    • Causes skin irritation (Category 2).[11][12]

    • Causes serious eye irritation (Category 2A).[11][12]

    • May cause respiratory irritation (STOT SE, Category 3).[11][12]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the scientific research community. Its stable, functionalized core provides a reliable platform for synthetic diversification. The presence of the C5-bromo group, in particular, unlocks access to a vast chemical space through modern cross-coupling chemistry. For researchers in drug discovery, materials science, and agrochemistry, this compound represents not just a molecule, but a gateway to innovation and the development of novel, high-value chemical entities.

References

Spectroscopic Characterization of 5-Bromo-2,4-dimethyl-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethyl-2H-indazole is a substituted N-heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its structural features, including the indazole core, bromine substituent, and methyl groups, make it a valuable intermediate in the synthesis of novel bioactive molecules with potential applications as anti-inflammatory and anticancer agents.[1] A thorough spectroscopic characterization is fundamental to confirm its identity, purity, and structure, ensuring the reliability of any subsequent research and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the field-proven methodologies for their acquisition and interpretation. As a self-validating system, the protocols and data interpretation principles described herein are grounded in established spectroscopic techniques for N-heterocyclic compounds.

Molecular Structure and Key Features

The structure of this compound (CAS 1159511-89-3) consists of a bicyclic indazole core with a bromine atom at the 5-position, a methyl group at the 4-position, and a methyl group on the N2 nitrogen of the pyrazole ring.

  • Molecular Formula: C₉H₉BrN₂[1]

  • Molecular Weight: 225.09 g/mol [1]

  • Monoisotopic Mass: 223.9949 Da[2]

The substitution pattern, particularly the N2-methylation, defines it as a 2H-indazole, which has distinct spectroscopic signatures compared to its 1H-indazole isomer.

Expected Spectroscopic Data and Interpretation

While specific experimental spectra for this exact compound are not publicly available, we can predict the characteristic features based on extensive data from analogous substituted indazoles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic effects of the bromine atom and the bicyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~8.0 - 8.2Singlet (s)-The proton at C3 of the indazole ring typically appears as a singlet at a downfield position in 2H-indazoles.
H-6~7.3 - 7.5Doublet (d)~8.5 - 9.0Coupled to H-7.
H-7~7.1 - 7.3Doublet (d)~8.5 - 9.0Coupled to H-6.
N-CH₃~4.0 - 4.2Singlet (s)-The N-methyl group in 2H-indazoles is typically deshielded and appears as a sharp singlet.
C4-CH₃~2.4 - 2.6Singlet (s)-The methyl group on the benzene ring will be a singlet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are particularly useful for confirming the 2H-isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3~122 - 125In 2H-indazoles, C3 is typically more shielded compared to 1H-isomers.
C3a~120 - 123Bridgehead carbon.
C4~130 - 133Carbon bearing the methyl group.
C5~115 - 118Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect.
C6~128 - 131
C7~110 - 113
C7a~148 - 151Bridgehead carbon adjacent to N2.
N-CH₃~35 - 38N-methyl carbon.
C4-CH₃~15 - 18C4-methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition. For this compound, the most telling feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

Table 3: Predicted Mass Spectrometry Data

Ionm/z (Predicted)Key Feature
[M]⁺224 & 226Molecular ion peak showing a characteristic M and M+2 pattern with approximately 1:1 intensity ratio, which is indicative of a single bromine atom.[2]
[M+H]⁺225 & 227Protonated molecular ion, also exhibiting the 1:1 isotopic pattern.[2]

Expert Insight: The presence of the bromine atom provides a clear and easily identifiable signature in the mass spectrum, making it a powerful tool for confirming the presence of this halogen in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N bonds of the indazole ring.

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchMethyl (CH₃)
1620 - 1580C=C StretchAromatic Ring
1500 - 1450C=N StretchIndazole Ring
1250 - 1150C-N StretchIndazole Ring
~800C-H BendAromatic (out-of-plane)
700 - 550C-Br StretchBromoalkane

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

Sample Preparation

Proper sample preparation is critical for obtaining meaningful results. The compound is expected to be a solid at room temperature.[1]

  • NMR: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • MS: For Electrospray Ionization (ESI), prepare a dilute solution (~1 mg/mL) in a solvent such as methanol or acetonitrile. For Electron Ionization (EI), a solid probe can be used.

  • FTIR: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100-200 mg of dry KBr powder, grind to a fine powder, and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

Instrumentation and Data Acquisition

The following diagram outlines a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep: Dissolve in CDCl₃ MS Mass Spectrometry (EI or ESI) Purification->MS Sample Prep: Dilute Solution FTIR FTIR Spectroscopy (KBr or ATR) Purification->FTIR Sample Prep: KBr Pellet / ATR Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure FTIR->Structure

References

The Biological Versatility of 5-Bromo-2,4-dimethyl-2H-indazole: A Technical Primer for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a cornerstone in modern medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse substitutions have rendered it a "privileged scaffold," leading to the development of numerous clinically approved drugs with a wide array of therapeutic applications, including anti-cancer and anti-inflammatory agents.[3][4] The introduction of specific substituents, such as a bromine atom at the 5-position and methyl groups at the 2- and 4-positions, as seen in 5-Bromo-2,4-dimethyl-2H-indazole, can significantly modulate the compound's physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound, offering a valuable resource for researchers engaged in drug discovery and development. While direct, extensive biological data for this specific molecule is emerging, we can infer its potential by examining the activities of structurally related indazole derivatives. This compound is frequently utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[5]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in drug discovery, influencing factors from solubility to cell permeability.

PropertyValueSource
Molecular Formula C₉H₉BrN₂PubChem
Molecular Weight 225.09 g/mol PubChem
CAS Number 1159511-89-3BOC Sciences[]
Appearance White to off-white solid(Typical)
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol(Inferred)

Synthetic Pathways: A Representative Protocol

The synthesis of 2H-indazoles can be achieved through various methodologies. A common and effective approach involves a copper-catalyzed one-pot, three-component reaction. The following protocol is a representative synthesis based on established methods for related 2H-indazoles.[2][7]

Workflow for the Synthesis of 2H-Indazoles

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A 2-Bromobenzaldehyde Derivative G One-Pot Reaction Vessel A->G B Primary Amine (e.g., Methylamine) B->G C Sodium Azide (NaN₃) C->G D Copper(I) Catalyst (e.g., Cu₂O-NP) D->G E Solvent (e.g., PEG 300) E->G F Inert Atmosphere & Heat F->G H This compound G->H Purification (e.g., Column Chromatography)

Caption: A generalized workflow for the copper-catalyzed synthesis of 2H-indazoles.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add the corresponding 2-bromobenzaldehyde (1 equivalent), a copper(I) oxide nanoparticle catalyst (Cu₂O-NP, ~5 mol%), and polyethylene glycol (PEG 300) as the solvent.

  • Addition of Reagents: Add the primary amine (e.g., methylamine, 1.2 equivalents) and sodium azide (1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively published, the indazole scaffold is a well-established pharmacophore with diverse biological activities.[7] This compound serves as a critical building block for the synthesis of molecules with potential anticancer and anti-inflammatory properties.[5]

Anticancer Potential

Numerous indazole derivatives have demonstrated significant anti-cancer activity through various mechanisms, including the inhibition of protein kinases.[8] For instance, derivatives of 5-bromo-7-azaindolin-2-one have shown potent antitumor activity against a range of cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and Skov-3 (ovarian cancer).[9] While not a direct measure of the activity of this compound, it highlights the potential of the 5-bromo-indazole core in developing novel anticancer agents. Related indazole compounds have been found to induce apoptosis in cancer cells.[10]

Potential Anticancer Signaling Pathway Involvement

G Indazole Indazole Derivative (e.g., 5-Bromo-indazole Scaffold) Kinase Protein Kinase (e.g., EGFR, FGFR) Indazole->Kinase Inhibition Apoptosis Apoptosis Indazole->Apoptosis Induction Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Kinase->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Stimulation

Caption: Postulated mechanism of anticancer activity for indazole derivatives.

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties.[4][11] The mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. A study on indazole and its simple derivatives demonstrated a concentration-dependent inhibition of COX-2.[11] Given that this compound is used to synthesize compounds with anti-inflammatory potential, it is plausible that its derivatives could also target pathways involved in inflammation.[5]

Serotonin Receptor Modulation

Intriguingly, a study on a related 5-bromo-indazole analog revealed high potency as a serotonin 5-HT₂A receptor agonist.[12] In silico docking studies from this research suggested a potential halogen-bonding interaction with a phenylalanine residue (Phe234) in the receptor's binding pocket. This finding opens up an avenue for exploring this compound and its derivatives as modulators of serotonergic pathways, which are implicated in a variety of neurological and psychiatric disorders.

Experimental Protocols for Biological Evaluation

To ascertain the specific biological activity of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

This protocol provides a method to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate) in an appropriate buffer.

  • Compound Incubation: In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a defined incubation period, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a versatile chemical intermediate with significant potential in the development of novel therapeutics. While direct biological data for this specific compound is limited, the well-documented anticancer, anti-inflammatory, and receptor-modulating activities of the broader indazole class provide a strong rationale for its further investigation. Future research should focus on the synthesis of a library of derivatives based on this scaffold and their systematic evaluation in a panel of biological assays to elucidate their specific mechanisms of action and therapeutic potential. The insights gained from such studies will be invaluable for guiding the design of next-generation indazole-based drugs.

References

Methodological & Application

Synthesis of 5-Bromo-2,4-dimethyl-2H-indazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 5-Bromo-2,4-dimethyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The described protocol is a two-step process commencing with the synthesis of the key intermediate, 5-bromo-4-methyl-1H-indazole, from commercially available 4-bromo-2,5-dimethylaniline. The subsequent step focuses on the critical regioselective N-methylation at the N-2 position to yield the final product. This guide offers a detailed, step-by-step experimental procedure, explains the rationale behind the choice of reagents and reaction conditions, and includes safety precautions and characterization data.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Their structural versatility and ability to modulate various biological targets have made them a focal point in drug discovery, with applications as anti-inflammatory, anti-cancer, and anti-HIV agents. The specific substitution pattern on the indazole ring is crucial for its biological activity. This compound is a valuable building block for the synthesis of more complex molecules, where the bromine atom allows for further functionalization via cross-coupling reactions, and the methylation pattern influences the compound's physicochemical properties and target engagement.

The synthesis of N-alkylated indazoles often presents a challenge in controlling the regioselectivity of the alkylation, as it can occur at either the N-1 or N-2 position, leading to a mixture of isomers. This protocol addresses this challenge by proposing a method that favors the formation of the desired N-2 methylated product.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the formation of the indazole ring from a substituted aniline precursor, followed by a regioselective N-methylation.

Synthetic_Pathway 4-bromo-2,5-dimethylaniline 4-Bromo-2,5-dimethylaniline Intermediate 5-Bromo-4-methyl-1H-indazole 4-bromo-2,5-dimethylaniline->Intermediate Step 1: Diazotization & Cyclization Final_Product This compound Intermediate->Final_Product Step 2: Regioselective N2-Methylation

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 5-Bromo-4-methyl-1H-indazole

This procedure is adapted from a known method for the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline[1]. The core of this transformation is a diazotization of the primary amine followed by an intramolecular cyclization to form the indazole ring.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
4-Bromo-2,5-dimethylanilineC₈H₁₀BrN200.0810.0 g (49.98 mmol)Starting material
Acetic Anhydride(CH₃CO)₂O102.095.6 mL (59.97 mmol)Acetylating agent
Potassium AcetateCH₃COOK98.140.74 g (7.50 mmol)Base
Isoamyl NitriteC₅H₁₁NO₂117.157.5 mL (54.98 mmol)Diazotizing agent
ChloroformCHCl₃119.38350 mLSolvent
Concentrated HClHCl36.46~250 mLFor hydrolysis
50% Sodium HydroxideNaOH40.00As neededFor pH adjustment
Ethyl AcetateC₄H₈O₂88.11For extraction
HeptaneC₇H₁₆100.21For precipitation
Anhydrous Magnesium SulfateMgSO₄120.37For drying
Experimental Protocol
  • Acetylation: In a 500 mL round-bottom flask, dissolve 4-bromo-2,5-dimethylaniline (10.0 g, 49.98 mmol) in chloroform (350 mL). To this solution, add acetic anhydride (5.6 mL, 59.97 mmol) dropwise at a temperature below 40°C. Stir the solution for 1 hour at room temperature.

  • Diazotization and Cyclization: Add potassium acetate (0.74 g, 7.50 mmol) and isoamyl nitrite (7.5 mL, 54.98 mmol) to the reaction mixture. Heat the solution to reflux (approximately 68°C) and maintain for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: After cooling to room temperature, remove the chloroform by rotary evaporation. Add water (100 mL) and concentrated hydrochloric acid (200 mL) to the residue. Heat the mixture to 50-55°C and add another portion of concentrated HCl (50 mL) over 1 hour. Continue heating for an additional 2 hours to ensure complete hydrolysis of the acetyl group.

  • Neutralization and Extraction: Cool the reaction mixture to 20°C in an ice bath. Carefully add 50% sodium hydroxide solution to adjust the pH to approximately 11, ensuring the temperature remains below 37°C. Add water (50 mL) and ethyl acetate (150 mL) and stir. Filter the mixture through a pad of Celite to remove any solids. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Add heptane to the residue to precipitate the product. Collect the solid by filtration, wash with a small amount of cold heptane, and dry under vacuum to yield 5-bromo-4-methyl-1H-indazole.

Part 2: Regioselective N-2 Methylation of 5-Bromo-4-methyl-1H-indazole

The alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. To achieve regioselective methylation at the N-2 position, kinetic control is favored. Several methods have been reported to achieve high N-2 selectivity, including the use of specific methylating agents under controlled conditions[2][3]. The Mitsunobu reaction is also known to favor N-2 alkylation of indazoles[4][5][6]. This protocol will detail a method adapted from the methylation of substituted indazoles using methyl iodide[3].

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
5-Bromo-4-methyl-1H-indazoleC₈H₇BrN₂211.065.0 g (23.7 mmol)Starting material
Methyl IodideCH₃I141.942.2 mL (35.5 mmol)Methylating agent
Potassium CarbonateK₂CO₃138.216.55 g (47.4 mmol)Base
AcetoneC₃H₆O58.08100 mLSolvent
Ethyl AcetateC₄H₈O₂88.11For extraction
Saturated Sodium BicarbonateNaHCO₃84.01For washing
BrineFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, suspend 5-bromo-4-methyl-1H-indazole (5.0 g, 23.7 mmol) and potassium carbonate (6.55 g, 47.4 mmol) in acetone (100 mL).

  • Methylation: Stir the suspension at room temperature for 30 minutes. Slowly add methyl iodide (2.2 mL, 35.5 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of N-1 and N-2 isomers. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the this compound (the N-2 isomer) from the 5-Bromo-1,4-dimethyl-1H-indazole (the N-1 isomer). The N-2 isomer is typically the more polar and will have a lower Rf value.

N-Methylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Indazole 5-Bromo-4-methyl-1H-indazole Anion Indazolide Anion Indazole->Anion - H⁺ Base K₂CO₃ Base->Anion Anion_N2 Indazolide Anion (N-2 attack - kinetic) N2_Product This compound Anion_N2->N2_Product Sₙ2 Anion_N1 Indazolide Anion (N-1 attack - thermodynamic) N1_Product 5-Bromo-1,4-dimethyl-1H-indazole Anion_N1->N1_Product Sₙ2 MeI CH₃I MeI->N2_Product MeI->N1_Product

Caption: General mechanism for the N-methylation of indazole.

Safety and Handling

  • 4-Bromo-2,5-dimethylaniline: Harmful if swallowed. May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Isoamyl Nitrite: Flammable liquid and vapor. Harmful if inhaled. Use in a well-ventilated area, preferably a fume hood.

  • Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate gloves.

  • Dimethyl Sulfate (Alternative methylating agent): Extremely toxic and carcinogenic. To be handled only by experienced personnel with appropriate safety measures in place[7].

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a solid.

  • ¹H NMR and ¹³C NMR: To confirm the structure and the position of the methyl group. The chemical shift of the N-methyl group in the ¹H NMR spectrum is a key indicator for distinguishing between the N-1 and N-2 isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight (225.09 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Discussion of Causality in Experimental Choices

  • Choice of Starting Material: 4-Bromo-2,5-dimethylaniline is a commercially available and suitable precursor as the amino group allows for the crucial diazotization and subsequent cyclization to form the indazole ring. The positions of the bromo and methyl substituents on the aniline ring dictate the final substitution pattern of the indazole.

  • Diazotization and Cyclization: The use of isoamyl nitrite in the presence of acetic anhydride and potassium acetate is a common and effective method for the in situ generation of the diazonium salt from the acetylated amine, which then undergoes cyclization to form the indazole. This one-pot procedure is efficient for this type of transformation[1].

  • Regioselective N-Methylation: The choice of a polar aprotic solvent like acetone and a mild base like potassium carbonate for the methylation reaction is intended to favor the kinetically controlled N-2 alkylation. Stronger bases or different solvents could alter the N-1/N-2 ratio. The use of methyl iodide is a standard and effective methylating agent for this purpose. The steric hindrance from the adjacent methyl group at the 4-position may also influence the regioselectivity, potentially favoring methylation at the less hindered N-2 position.

References

The Versatile Scaffold: 5-Bromo-2,4-dimethyl-2H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility in engaging a wide array of biological targets.[1][2] Among the myriad of substituted indazoles, 5-Bromo-2,4-dimethyl-2H-indazole stands out as a crucial intermediate and a core structural motif in the development of novel therapeutics, particularly in oncology.[3][4] This technical guide provides an in-depth exploration of the applications of this specific indazole derivative, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

The unique arrangement of a bromine atom and two methyl groups on the 2H-indazole core imparts specific physicochemical properties that enhance its reactivity, solubility, and potential for potent and selective interactions with protein targets.[3] The bromine at the 5-position serves as a versatile synthetic handle for introducing further chemical diversity through various cross-coupling reactions, while the methyl groups at the 2 and 4-positions can influence the molecule's conformation and metabolic stability.

I. Core Application: Development of Protein Kinase Inhibitors

A predominant application of the this compound scaffold lies in the design of protein kinase inhibitors.[4] Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5]

Indazole derivatives have been successfully developed into clinically approved kinase inhibitors, such as axitinib and pazopanib, for the treatment of various cancers.[4][6] The this compound core can be strategically elaborated to target the ATP-binding pocket of specific kinases, leading to the inhibition of their catalytic activity.

A. Targeting Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication.[7] Its overexpression has been implicated in several cancers, including breast and lung cancer, as well as neuroblastoma, making it an attractive therapeutic target.[7] The indazole scaffold has been a fruitful starting point for the development of potent and selective PLK4 inhibitors.

A recent study detailed the optimization of an indazole-based lead compound, resulting in the discovery of highly potent PLK4 inhibitors.[7] The general structure involves the 2,4-dimethyl-indazole core, with the 5-bromo position potentially utilized for further modification or interaction within the kinase binding site.

Workflow for Screening Indazole-Based PLK4 Inhibitors

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Kinase Assay cluster_2 Cellular Assays cluster_3 Target Engagement & Selectivity start Start with this compound synthesis Synthesize Derivative Library via Suzuki or Buchwald-Hartwig Coupling start->synthesis purification Purify Compounds (HPLC) synthesis->purification kinase_assay PLK4 Kinase Assay (e.g., ADP-Glo™) purification->kinase_assay ic50 Determine IC50 Values kinase_assay->ic50 cell_prolif Anti-proliferative Assay (e.g., MCF-7, IMR-32) ic50->cell_prolif apoptosis Apoptosis Assay (Annexin V) cell_prolif->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle western_blot Western Blot for p-PLK4 cell_cycle->western_blot selectivity Kinase Selectivity Profiling western_blot->selectivity end end selectivity->end Lead Optimization

Caption: Workflow for the development of indazole-based PLK4 inhibitors.

Protocol 1: In Vitro PLK4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro potency of synthesized compounds against PLK4.

1. Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

2. Materials:

  • Recombinant human PLK4 enzyme
  • Substrate peptide (e.g., a generic kinase substrate like casein)
  • ATP
  • ADP-Glo™ Reagent
  • Kinase Detection Reagent
  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • This compound derived test compounds dissolved in DMSO
  • Positive control inhibitor (e.g., CFI-400945)
  • White, opaque 384-well assay plates
  • Luminometer

3. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 10 µM to 0.1 nM.
  • Add 2.5 µL of the compound dilutions to the wells of the 384-well plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
  • Prepare the kinase reaction mixture containing PLK4 enzyme and substrate peptide in assay buffer.
  • Add 5 µL of the kinase reaction mixture to each well.
  • Prepare the ATP solution in assay buffer.
  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for PLK4.
  • Incubate the plate at room temperature for 1 hour.
  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to each well.
  • Incubate for 30 minutes at room temperature.
  • Measure the luminescence of each well using a plate-reading luminometer.

4. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all other readings.
  • Normalize the data by setting the "no inhibitor" control to 100% activity and the positive control to 0% activity.
  • Plot the percent inhibition versus the logarithm of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Table 1: Example Inhibitory Activity of Indazole Derivatives against PLK4

CompoundPLK4 IC₅₀ (nM)Cell LineCellular IC₅₀ (µM)Reference
CFI-4009452.8N/AN/A[8]
Compound C05< 0.1IMR-320.948[7]
Compound C05< 0.1MCF-70.979[7]
Compound C05< 0.1H4601.679[7]

II. Synthetic Accessibility and Strategic Functionalization

The utility of this compound in medicinal chemistry is significantly enhanced by its synthetic tractability. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

Protocol 2: General Procedure for Suzuki Coupling of this compound

This protocol provides a general method for the introduction of aryl or heteroaryl groups at the 5-position of the indazole core.

1. Principle: A palladium catalyst facilitates the coupling of the aryl bromide (this compound) with a boronic acid or boronate ester.

2. Materials:

  • This compound
  • Aryl or heteroaryl boronic acid/ester
  • Palladium catalyst (e.g., Pd(dppf)Cl₂)
  • Base (e.g., K₂CO₃ or Cs₂CO₃)
  • Solvent (e.g., 1,4-dioxane/water mixture)
  • Schlenk flask or microwave vial
  • Inert atmosphere (Nitrogen or Argon)

3. Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.05-0.1 equivalents).
  • Evacuate and backfill the vessel with an inert gas three times.
  • Add the degassed solvent(s) via syringe.
  • Heat the reaction mixture to 80-120 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
  • Upon completion, cool the reaction to room temperature.
  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Logical Flow of Synthetic Elaboration

G cluster_coupling Cross-Coupling Reactions cluster_derivatives Diverse Scaffolds start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald heck Heck Coupling (Alkenes) start->heck aryl_deriv 5-Aryl-2,4-dimethyl-2H-indazoles suzuki->aryl_deriv amino_deriv 5-Amino-2,4-dimethyl-2H-indazoles buchwald->amino_deriv alkenyl_deriv 5-Alkenyl-2,4-dimethyl-2H-indazoles heck->alkenyl_deriv sar_studies Structure-Activity Relationship (SAR) Studies aryl_deriv->sar_studies SAR Exploration amino_deriv->sar_studies alkenyl_deriv->sar_studies

Caption: Synthetic diversification of the this compound scaffold.

III. Broader Applications and Future Perspectives

While the development of kinase inhibitors represents a major application, the versatility of the this compound scaffold extends to other areas of medicinal chemistry.[3] Its derivatives have been explored for their potential as anti-inflammatory, antimicrobial, and anti-HIV agents.[1][9] The ability to fine-tune the electronic and steric properties of the molecule through substitution allows for the optimization of its activity against a wide range of biological targets.

Furthermore, this compound serves as a valuable building block in the synthesis of more complex heterocyclic systems and in the field of materials science for the development of organic electronics.[3]

References

Application Notes and Protocols for the Research Chemical 5-Bromo-2,4-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Medicinal Chemistry

Authored by: Senior Application Scientist

Date: January 4, 2026

Abstract

This document provides a comprehensive guide for the research applications of 5-Bromo-2,4-dimethyl-2H-indazole, a substituted indazole derivative with potential utility in drug discovery and chemical biology. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive compounds, including several approved kinase inhibitors used in oncology.[1][2][3] This guide details the physicochemical properties of this compound, protocols for its handling and storage, and specific methodologies for evaluating its potential as an anti-cancer agent. The protocols provided herein are designed to be self-validating and are grounded in established laboratory practices. They include a cell-based cytotoxicity assay and a biochemical kinase inhibition assay, providing a foundational framework for researchers to explore the therapeutic potential of this compound.

Introduction: The Scientific Context of this compound

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][4] The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, serves as a versatile scaffold for the development of targeted therapies.[1][5] Notably, several FDA-approved drugs, such as the multi-kinase inhibitor Pazopanib, feature the indazole core, highlighting its importance in oncology drug development.[1][3]

This compound is a specific derivative distinguished by a bromine atom at the 5-position and methyl groups at the 2- and 4-positions. These substitutions are not merely decorative; they are anticipated to modulate the compound's physicochemical properties, such as solubility and reactivity, and its biological activity.[6] The bromine atom, for instance, can serve as a handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[7]

Given the prevalence of indazole-based compounds as kinase inhibitors, a primary research application for this compound is the investigation of its potential to inhibit protein kinases involved in cancer cell signaling pathways. This guide will focus on providing the necessary protocols to initiate such an investigation.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is crucial for its effective and safe use in research.

Compound Specifications
PropertyValueSource
Molecular Formula C₉H₉BrN₂[6][8]
Molecular Weight 225.09 g/mol [6]
CAS Number 1159511-89-3[6][9][10][][12]
Appearance Light yellow crystalline solid[6]
Purity ≥95% (as determined by HPLC)[6]
Storage Conditions Store at 0-8°C[6]
Safety, Handling, and Storage Protocols

As with any research chemical, proper safety precautions are paramount. While a specific safety data sheet (SDS) for this compound may not be readily available, guidelines for related brominated and indazole compounds should be followed.[13][14][15]

2.2.1. Personal Protective Equipment (PPE):

  • Gloves: Always wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

2.2.2. Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][16][17]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13][14]

  • For preparing stock solutions, use an analytical balance with a draft shield.

2.2.3. Storage:

  • Store the solid compound in a tightly sealed container at 0-8°C.[6]

  • Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

  • Keep away from strong oxidizing agents.[14][18]

Experimental Protocols

The following protocols provide a starting point for investigating the anti-cancer properties of this compound.

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental for reproducible experimental results.

Protocol 3.1.1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 2.25 mg of this compound using an analytical balance.

  • Dissolution: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes and store at -20°C.

Cell-Based Assay: Evaluating Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20] This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line (e.g., A549 human lung carcinoma).

Protocol 3.2.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound from your 10 mM stock solution in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[19]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of compound B->C D Treat cells with compound C->D E Incubate for 48-72h D->E F Add MTT reagent E->F G Incubate for 4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 490nm H->I J Calculate % viability I->J K Determine IC50 value J->K

Caption: Workflow for determining cell viability using the MTT assay.

Potential Molecular Target and Further Investigations

Based on the extensive literature on indazole derivatives as kinase inhibitors, a plausible hypothesis is that this compound may exert its cytotoxic effects by inhibiting a protein kinase critical for cancer cell survival.[3][7] Further experiments would be necessary to identify the specific molecular target(s).

Proposed Signaling Pathway for Investigation

A hypothetical signaling pathway that could be inhibited by an indazole derivative is the MAPK/ERK pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and differentiation.

Hypothetical MAPK/ERK Pathway Inhibition

MAPK_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Proposed Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 5-Bromo-2,4-dimethyl- 2H-indazole Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Recommended Follow-up Experiments
  • Kinase Inhibition Assays: Perform in vitro kinase assays against a panel of cancer-related kinases to identify potential direct targets.

  • Western Blotting: Analyze the phosphorylation status of key proteins in relevant signaling pathways (e.g., phospho-ERK, phospho-AKT) in cells treated with the compound to confirm pathway inhibition.[19]

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[19]

  • Apoptosis Assays: Investigate whether the compound induces programmed cell death (apoptosis) using methods such as Annexin V staining or caspase activity assays.

Conclusion

This compound represents a promising starting point for research in oncology and medicinal chemistry. Its substituted indazole core suggests a potential for kinase inhibition, a well-validated strategy in cancer therapy. The protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers to explore the biological activities of this compound and to potentially uncover novel therapeutic leads. As with all research endeavors, careful experimental design, rigorous data analysis, and a commitment to safety are essential for success.

References

Application Notes & Protocols for the N-alkylation of 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of 1H-indazoles is a cornerstone reaction in medicinal chemistry, pivotal for the synthesis of a vast array of therapeutic agents. However, the ambident nucleophilic nature of the indazole ring, possessing two reactive nitrogen atoms (N-1 and N-2), presents a significant synthetic challenge, often leading to mixtures of regioisomers. This guide provides a comprehensive overview of scientifically-grounded protocols for achieving regioselective N-alkylation of 1H-indazoles. We will delve into the mechanistic principles governing selectivity, offer detailed, step-by-step experimental procedures for directing alkylation to either the N-1 or N-2 position, and present quantitative data to support the methodologies. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing N-alkylated indazole derivatives.

The Core Challenge: Regioselectivity in Indazole Alkylation

The fundamental obstacle in the alkylation of 1H-indazoles is controlling which of the two nitrogen atoms acts as the nucleophile. The reaction typically proceeds via deprotonation of the N-H proton to form an indazolide anion, which exhibits mesomeric character, distributing the negative charge between the N-1 and N-2 positions.

The outcome of the alkylation is a delicate balance between thermodynamic and kinetic control, heavily influenced by reaction conditions.[1] The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[2][3][4] Consequently, conditions that allow for equilibrium favor the formation of the more stable N-1 alkylated product. Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N-2 product.

The choice of base, solvent, counter-ion, alkylating agent, and the steric and electronic properties of substituents on the indazole ring are all critical levers that can be manipulated to steer the reaction towards the desired regioisomer.[1][3][5]

Diagram: Factors Influencing N-Alkylation Regioselectivity

G cluster_0 Reaction Control cluster_1 Reaction Products cluster_2 Key Influencing Factors Thermodynamic Thermodynamic Control (Equilibrium) N1_Product N-1 Alkylated Indazole (More Stable) Thermodynamic->N1_Product Favors Kinetic Kinetic Control (Rate-Determined) N2_Product N-2 Alkylated Indazole (Less Stable) Kinetic->N2_Product Often Favors Base Base (e.g., NaH, Cs₂CO₃, K₂CO₃) Base->Thermodynamic Base->Kinetic Solvent Solvent (e.g., THF, DMF, Dioxane) Solvent->Thermodynamic Solvent->Kinetic Substituents Ring Substituents (Steric/Electronic Effects) Substituents->N1_Product Substituents->N2_Product Alkylating_Agent Alkylating Agent (e.g., R-Br, R-OTs, Mitsunobu) Alkylating_Agent->Kinetic

Caption: Key factors determining the regiochemical outcome of indazole N-alkylation.

Protocol Suite 1: Selective N-1 Alkylation (Thermodynamic Control)

Achieving high selectivity for the N-1 position often involves conditions that favor the formation of the thermodynamically more stable product. The combination of a strong, non-nucleophilic hydride base in a non-polar aprotic solvent is a well-established method for this purpose.

Causality Behind the Method

Using sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) has proven to be a promising system for N-1 selective alkylation.[3][4][5][6] The proposed mechanism suggests that after deprotonation, the sodium cation (Na⁺) may form a tight ion pair. For certain substrates, particularly those with a C3-ester group, the Na⁺ cation is chelated by the N-2 nitrogen and the carbonyl oxygen.[6][7] This chelation effectively blocks the N-2 position, directing the incoming alkylating agent to the N-1 position.[7] THF, being a less polar solvent compared to DMF, promotes this ion pairing and chelation, thereby enhancing N-1 selectivity.

Diagram: Proposed N-1 Selectivity Mechanism

G Indazole Indazole with C3=O group Chelated_Intermediate [N-2, C=O] Chelation with Na⁺ Cation Indazole->Chelated_Intermediate Deprotonation NaH NaH in THF N1_Product N-1 Alkylated Product Chelated_Intermediate->N1_Product Alkylation at N-1 (N-2 is blocked) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N1_Product

Caption: Chelation-controlled mechanism for selective N-1 alkylation using NaH/THF.

Detailed Experimental Protocol: N-1 Alkylation using NaH/THF

This protocol is adapted from studies demonstrating high N-1 regioselectivity.[3][5][8]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt may be observed as a suspension.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][8]

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[8]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.

Protocol Suite 2: Selective N-2 Alkylation (Kinetic Control)

Achieving selectivity for the N-2 position often requires conditions that favor kinetic control or employ specific reagents that have an inherent preference for the more nucleophilic N-2 position.

Method A: Mitsunobu Reaction

Causality Behind the Method: The Mitsunobu reaction, which utilizes an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), provides a powerful method for N-alkylation with a strong preference for the N-2 position.[1][3][9] The reaction proceeds through a complex mechanism where the precise nature of the intermediates favors attack at the sterically less hindered and more electron-rich N-2 nitrogen. For instance, alkylating methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions resulted in an N-1 to N-2 ratio of 1:2.5.[3][9]

Detailed Experimental Protocol: N-2 Alkylation via Mitsunobu Reaction [1][10]

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over several minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude residue, containing the product and triphenylphosphine oxide/hydrazine byproducts, can be directly purified by flash column chromatography to separate the N-1 and N-2 isomers and other impurities.

Method B: TfOH-Catalyzed Reaction with Diazo Compounds

Causality Behind the Method: A novel and highly selective method for N-2 alkylation involves the reaction of indazoles with diazo compounds in the presence of a catalytic amount of triflic acid (TfOH).[11] This metal-free system affords N-2 alkylated products with excellent regioselectivity (N-2/N-1 up to 100/0) and good functional group tolerance.[11] The mechanism likely involves protonation of the diazo compound by the strong acid, followed by nucleophilic attack from the N-2 atom of the indazole.

Detailed Experimental Protocol: N-2 Alkylation with Diazo Compounds [1]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.

Alternative & Emerging Methodologies

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a green and efficient alternative for N-alkylation, often allowing the use of more benign solvents and inorganic bases.[12] The PTC method facilitates the transfer of the indazolide anion from an aqueous or solid phase to an organic phase containing the alkylating agent, enabling the reaction to proceed under mild conditions.[12][13][14] This technique can be particularly advantageous for industrial-scale synthesis.[15]

Microwave-Assisted Synthesis

The use of controlled microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields.[16][17][18] This green chemistry approach relies on the efficient and uniform heating of polar molecules through dielectric heating, leading to enhanced reaction rates and better process control.[18]

Data Tables for Regioselective Alkylation

Table 1: Conditions for Selective N-1 Alkylation
Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N-1:N-2 RatioYield (%)Reference
3-CO₂Me-1H-indazolen-pentyl bromideNaH / THF50>99:189[3]
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THF50>99:193[5]
3-COMe-1H-indazolen-pentyl bromideNaH / THF50>99:191[5]
5-bromo-1H-indazole-3-carboxylateMethyl tosylateCs₂CO₃ / Dioxane90N-1 only90-98[7][8]
Table 2: Conditions for Selective N-2 Alkylation
Indazole SubstrateAlkylating Agent/MethodBase/Solvent/CatalystTemp (°C)N-1:N-2 RatioYield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504:9688[1][5]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1:9994[1][5]
1H-indazoleEthyl diazoacetateTfOH / DCMRT0:10095[1][11]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1:2.558 (N-2)[1][3]

Troubleshooting

IssueProbable CauseSuggested Solution
Low Conversion Insufficiently reactive alkylating agent; Incomplete deprotonation.Increase reaction temperature or time.[3] Switch to a more reactive electrophile (e.g., iodide or tosylate). Ensure the base (e.g., NaH) is fresh and active.
Mixture of N-1/N-2 Isomers Reaction conditions are not optimal for selectivity.For N-1, ensure anhydrous conditions and use NaH/THF.[3][5] For N-2, consider the Mitsunobu reaction or TfOH/diazo method.[1][11] Analyze the effect of substituents; C7 groups often direct to N-2.[5]
Difficult Purification Byproducts from the reaction (e.g., PPh₃=O from Mitsunobu).For Mitsunobu reactions, direct purification on silica gel is standard. Consider alternative workups if necessary.
Decomposition of Starting Material Base or temperature is too harsh for the substrate.Use a milder base (e.g., K₂CO₃, Cs₂CO₃). Run the reaction at a lower temperature.

References

5-Bromo-2,4-dimethyl-2H-indazole as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromo-2,4-dimethyl-2H-indazole in Organic Synthesis

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and ability to participate in hydrogen bonding interactions make it a cornerstone for designing molecules that interact with a wide array of biological targets.[1][3] Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4]

Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate.[5] Its structure is strategically functionalized: the bromine atom at the 5-position serves as a versatile handle for sophisticated carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, primarily through palladium-catalyzed cross-coupling.[5][6] This allows for the modular and efficient assembly of complex molecular architectures, making it a key building block in the synthesis of high-value compounds, including novel therapeutics.[5] Notably, this intermediate is implicated in the synthesis of advanced molecules such as Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.[7][8][9][10]

This guide provides a detailed overview of the applications of this compound, focusing on key reaction protocols and the underlying chemical principles that make it an indispensable tool for researchers in organic synthesis and drug development.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of this intermediate. Below is a summary of its key properties and recommended safety protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1159511-89-3[5][11][12][]
Molecular Formula C₉H₉BrN₂[5][14]
Molecular Weight 225.09 g/mol [5][14]
Appearance Light yellow crystalline solid[5]
Purity ≥ 95% (HPLC)[5]
Storage Conditions Store at 0-8°C[5]
Safety and Handling Precautions

As with many halogenated aromatic compounds, this compound should be handled with care in a well-ventilated area or chemical fume hood.[15] Based on safety data for similar structures, the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[16][17][18]

Standard safety protocols include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[15][16]

  • Handling: Avoid dust formation and inhalation.[15][16] Ensure adequate ventilation.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15][16] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[16] In all cases of significant exposure, consult a physician.[15][16]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that enables the formation of new C-C and C-N bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and heteroaryl-aryl structures.[19][20] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or boronic ester.[20] For this compound, this reaction provides a direct route to introduce a wide variety of aryl, heteroaryl, or vinyl substituents at the 5-position.

Causality in Protocol Design: The success of the Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst/Ligand: Palladium complexes bearing phosphine ligands are commonly used. Ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) are particularly effective as they stabilize the palladium center and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination), often leading to high yields in shorter reaction times.[6][21]

  • Base: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[6][20]

  • Solvent: A mixture of an organic solvent (e.g., dimethoxyethane (DME), dioxane, or toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[6][20]

Suzuki_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_end Product A This compound C Pd Catalyst (e.g., Pd(dppf)Cl₂) A->C F Inert Atmosphere (N₂/Ar) Heat (e.g., 80-100 °C) B Aryl/Vinyl Boronic Acid (R-B(OH)₂) B->C G 5-Aryl/Vinyl-2,4-dimethyl-2H-indazole D Base (e.g., K₂CO₃) E Solvent (e.g., DME/H₂O) F->G

Diagram 1: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,2-dimethoxyethane (DME) and water, typically in a 4:1 ratio)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen or argon source

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen.

  • Add the degassed solvent system (DME and water) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[6]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,4-dimethyl-2H-indazole.

Table 2: Representative Suzuki Coupling Conditions

Coupling PartnerCatalystBaseSolventTemp (°C)YieldReference
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80High[6][21]
2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME80Good[6]
Phenylboronic AcidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)Good[19]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with a vast range of amines.[22][23][24] This reaction is particularly crucial in pharmaceutical synthesis, where arylamine moieties are ubiquitous. For this compound, this reaction provides a direct pathway to synthesize precursors for complex drug molecules by introducing primary or secondary amines at the 5-position.[9]

Causality in Protocol Design:

  • Ligand Choice is Critical: The efficiency of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. Sterically hindered, electron-rich "Buchwald ligands" (e.g., XantPhos, BrettPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[23][25]

  • Base Selection: A strong, non-nucleophilic base is needed to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like cesium carbonate (Cs₂CO₃) or organic bases like DBU can also be used, especially for sensitive substrates.[25]

  • Reaction Conditions: The reaction is typically run under strictly anhydrous and anaerobic conditions, as both oxygen and water can deactivate the palladium catalyst.

Buchwald_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_end Product A This compound C Pd Precatalyst (e.g., XantPhos Pd G3) A->C F Inert Atmosphere (N₂/Ar) Heat (e.g., 90-110 °C) B Primary or Secondary Amine (R¹R²NH) B->C G 5-(Amino)-2,4-dimethyl-2H-indazole D Base (e.g., NaOtBu, Cs₂CO₃) E Anhydrous Solvent (e.g., Toluene, Dioxane) F->G

Diagram 2: General workflow for a Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., XantPhos Pd G3, 1-3 mol%)

  • Base (e.g., Sodium t-butoxide, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel, magnetic stirrer, nitrogen or argon source

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, base, and this compound to a Schlenk tube.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-indazole derivative.

Case Study: A Key Building Block for PARP Inhibitor Scaffolds

The true value of an intermediate is demonstrated by its role in a larger synthetic campaign. This compound is a key precursor in the synthesis of complex molecules structurally related to the PARP inhibitor Niraparib.[7][9][10] A critical step in such syntheses is the C-N coupling of the indazole core to a piperidine moiety.

Drug_Synthesis_Logic Start 5-Bromo-2,4-dimethyl- 2H-indazole (Key Intermediate) Reaction Buchwald-Hartwig C-N Coupling Start->Reaction Amine Piperidine Derivative (Coupling Partner) Amine->Reaction Advanced Advanced Intermediate (Coupled Product) Reaction->Advanced FinalSteps Further Functionalization (e.g., Deprotection, Amidation) Advanced->FinalSteps API API Scaffold (e.g., Niraparib Analogue) FinalSteps->API

Diagram 3: Logical role of this compound in a drug synthesis pathway.

This pathway highlights the modularity afforded by the intermediate. By employing a robust and reliable cross-coupling reaction, chemists can efficiently merge two complex fragments, significantly shortening the synthetic route to the final target molecule.

Conclusion

This compound is a high-value, versatile intermediate for organic synthesis. Its strategically placed bromine atom provides a reliable anchor point for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the efficient construction of complex C-C and C-N bonds. This capability makes it an essential building block in the discovery and development of novel pharmaceuticals, particularly in the synthesis of kinase and PARP inhibitors. The protocols and principles outlined in this guide underscore its importance and provide a framework for its effective use in research and development settings.

References

Application Notes & Protocols: A Guide to Modern Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, represents one of the most significant structural motifs in medicinal chemistry.[1][2] Its unique physicochemical properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in numerous commercially successful drugs, including the PARP inhibitor Niraparib for cancer treatment and the multi-targeted tyrosine kinase inhibitor Pazopanib .[1] Indazoles exist primarily in two stable tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][3]

The development of efficient and versatile synthetic routes to access diversely substituted indazoles is a cornerstone of modern drug discovery. The choice of synthetic strategy is dictated by the desired substitution pattern, functional group tolerance, and scalability. This guide provides an in-depth analysis of key experimental procedures, moving from classical foundations to cutting-edge transition-metal-catalyzed methodologies. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of their applications.

Method 1: Transition-Metal-Free Synthesis via Intramolecular C-H Amination

A prominent modern strategy for constructing the 1H-indazole core involves the intramolecular cyclization of arylhydrazones. This approach is powerful because it forms the crucial N-N bond early and relies on a final C-N bond formation to close the ring. Metal-free variants, using hypervalent iodine reagents, offer an environmentally benign alternative to metal-catalyzed methods.[4]

Principle and Rationale

This method utilizes readily available arylhydrazones, synthesized from the condensation of aryl hydrazines and ketones or aldehydes. The key step is an oxidative C-N bond formation, where an oxidant like [bis(trifluoroacetoxy)iodo]benzene (PIFA) facilitates the intramolecular cyclization of the hydrazone onto the ortho-position of the aryl ring.[1]

Causality of Experimental Choices:

  • Oxidant (PIFA): PIFA is a powerful but relatively mild hypervalent iodine(III) reagent. It is chosen for its ability to activate the N-H bond of the hydrazone, making the nitrogen atom sufficiently electrophilic to attack the electron-rich C-H bond on the adjacent aromatic ring.

  • Solvent (e.g., 1,2-Dichloroethane - DCE): A non-polar, aprotic solvent like DCE is often selected to ensure the solubility of the starting materials and to prevent interference with the reactive intermediates. Its higher boiling point allows for elevated reaction temperatures if required, although many of these reactions proceed efficiently at room temperature.

  • Reaction Conditions: The reaction is typically run under anhydrous conditions to prevent hydrolysis of the PIFA reagent and other reactive intermediates.

Reaction Mechanism: PIFA-Mediated Oxidative Cyclization

The reaction is believed to proceed through the formation of an N-iodinane intermediate, followed by an electrophilic aromatic substitution-type cyclization.

G A Arylhydrazone C N-Iodinane Intermediate A->C + PIFA - 2 CF3COOH B PIFA [I(OCOCF3)2Ph] D Electrophilic Aromatic Substitution (Intramolecular) C->D C-N Bond Formation E Cyclized Intermediate D->E F Aromatization (Elimination of H+ and PhI) E->F Rearomatization G 1H-Indazole Product F->G G A o-Nitrobenzylamine C Carbanion Formation (Benzylic Deprotonation) A->C + Base B Base (e.g., DBU) D Intramolecular Attack on Nitro Group C->D N-N Bond Formation E Cyclic Intermediate D->E F Rearrangement & Dehydration E->F Loss of H₂O G 2H-Indazole Product F->G G A Azobenzene + Aldehyde C C-H Activation (Rhodacycle Formation) A->C B [Cp*Rh(III)] Catalyst D Aldehyde Insertion C->D E Intermediate Alcohol Adduct D->E F Cyclative Capture (Nucleophilic Attack by Azo N) E->F G Aromatization (Dehydration) F->G H N-Aryl-2H-Indazole + Regenerated Catalyst G->H H->B Catalyst Regeneration

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2,4-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2,4-dimethyl-2H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

Strategic Overview: A Logic-Based Approach to Synthesis

The synthesis of this compound presents two primary challenges: the regioselective bromination of the indazole core and the regioselective N-methylation to favor the desired N2 isomer. While multiple synthetic routes are conceivable, a strategy that addresses regioselectivity in a controlled, stepwise manner is paramount for achieving high purity and yield.

The most logical and controllable pathway involves starting with a commercially available or synthesized precursor, 5-Bromo-4-methyl-1H-indazole , and then performing a regioselective N-methylation. This approach isolates the challenge to a single, critical N-alkylation step, avoiding potential complications from brominating an already N-alkylated ring system.

G cluster_0 Recommended Synthetic Pathway cluster_1 Key Optimization Focus A Starting Material: 5-Bromo-4-methyl-1H-indazole B Critical Step: Regioselective N2-Methylation A->B Methylating Agent (e.g., MeI, DMS) Base, Solvent C Target Molecule: This compound B->C Favored Conditions D Byproduct: 5-Bromo-1,4-dimethyl-1H-indazole B->D Competing Reaction E Maximize N2:N1 Ratio B->E G start Low N2:N1 Ratio Detected q1 Current Base/Solvent System? start->q1 a1_nahthe NaH / THF q1->a1_nahthe Yes a1_other Other q1->a1_other No s1 Switch to K₂CO₃ or Cs₂CO₃ in DMF or Acetonitrile a1_nahthe->s1 q2 Is N2 selectivity still low? a1_other->q2 s1->q2 s2 Change Methylating Agent: Use Methyl 2,2,2-trichloroacetimidate + TfOH catalyst q2->s2 Yes end Optimized N2-Selectivity q2->end No s3 Alternative Strategy: Employ Mitsunobu Conditions (MeOH, DIAD, PPh₃) s2->s3 Or s2->end s3->end

Technical Support Center: Purification of 5-Bromo-2,4-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-2,4-dimethyl-2H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and similar indazole scaffolds. The unique electronic properties conferred by the bromine atom and methyl groups can present specific challenges during purification.[1] This guide provides in-depth, field-tested answers to common questions and troubleshooting scenarios to help you achieve the desired purity for your downstream applications, from analytical standards to pharmaceutical development.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of your compound is the first step in designing a robust purification strategy. This compound is a substituted indazole, a class of compounds known for its utility as a versatile intermediate in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1159511-89-3[1][3][4][5][]
Molecular Formula C₉H₉BrN₂[1][7]
Molecular Weight 225.09 g/mol [1][2]
Appearance Light yellow crystalline solid/powder[1][2]
Purity (Typical) ≥ 95% (by HPLC)[1][2]
Storage Conditions Store at 0-8°C[1][2]

Note: The crystalline solid appearance indicates that recrystallization is a highly viable primary purification technique.

Q2: What are the recommended primary methods for purifying crude this compound?

For this compound, the two most effective and widely applicable purification techniques are column chromatography and recrystallization .

  • Column Chromatography on silica gel is excellent for separating the target compound from impurities with different polarities, such as unreacted starting materials, regioisomers (the corresponding 1H-indazole), or over-brominated side products.[8]

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product, often yielding highly pure crystalline material. It is generally faster and more scalable than chromatography if the impurity profile is suitable.[9]

The choice between these methods depends on the scale of your reaction and the nature of the impurities, which can be quickly assessed by Thin-Layer Chromatography (TLC).

Q3: How can I reliably assess the purity of my final product?

A multi-technique approach is essential for confirming both the purity and identity of your compound.

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of purity.[9] A single spot under UV visualization suggests a high degree of purity, though co-eluting impurities are possible. It is the primary tool for developing a solvent system for column chromatography.[10]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[9][11] It can resolve closely related impurities and provide a precise purity percentage (e.g., >99%). Commercial vendors typically use HPLC to certify the purity of this compound.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Confirms the chemical structure and identifies organic impurities.[11] The presence of unexpected peaks can indicate regioisomers or residual solvents.[12]

  • Mass Spectrometry (MS): Verifies the molecular weight of the product, confirming its identity.[11]

Part 2: Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful but often challenging technique. This section addresses common problems encountered when purifying indazole derivatives.

Q1: My TLC shows poor separation between my product and an impurity. How do I select and optimize the solvent system?

This is the most critical step for a successful column. The goal is to find a solvent system (eluent) where your target compound has an Rf value of approximately 0.2-0.4, with clear separation from all impurities.[9]

Protocol: Step-by-Step TLC Optimization

  • Prepare Stock Solutions: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Choose Initial Solvents: For indazole derivatives, start with a binary mixture of a non-polar solvent and a polar solvent. Common starting points include Hexane/Ethyl Acetate or Dichloromethane/Methanol.[10][11]

  • Spot the Plate: Use a capillary tube to spot your crude mixture onto a silica gel TLC plate.

  • Run Test Systems: Place the spotted plate in a TLC chamber containing your test eluent. Start with a low polarity mixture (e.g., 9:1 Hexane/Ethyl Acetate) and systematically increase the polarity (e.g., 7:3, 1:1).

  • Visualize and Analyze: View the dried plate under a UV lamp (254 nm). Identify the spot corresponding to your product. The ideal system will show the product spot well-separated from others.

  • Refine: If separation is still poor, try a different solvent family. For example, if Hexane/EtOAc fails, try Dichloromethane/Acetone. Sometimes, adding a small amount of a third solvent (like 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds) can dramatically improve separation by neutralizing active sites on the silica gel.

Q2: I'm seeing significant streaking or "tailing" of my product spot on the TLC plate. What is the cause?

Streaking is a common issue that indicates a problem with how the compound interacts with the stationary phase.

  • Possible Cause 1: Overloading. You have spotted too much material on the TLC plate.

    • Solution: Dilute your stock solution and re-spot a smaller amount.

  • Possible Cause 2: Compound Acidity/Basicity. Indazoles are nitrogenous heterocycles and can interact strongly with the slightly acidic silica gel, causing tailing.

    • Solution: Add a small amount (0.5-1%) of a modifier to your eluent. Use triethylamine (Et₃N) for basic compounds or acetic acid (AcOH) for acidic compounds to suppress this interaction.

  • Possible Cause 3: Insolubility. The compound is not fully soluble in the eluent, causing it to streak from the baseline.

    • Solution: Ensure your chosen eluent system can fully dissolve the compound. You may need to switch to a more effective solvent system.

Q3: My compound is not eluting from the column, even with high eluent polarity. What should I do?

This indicates that your compound is very strongly adsorbed to the stationary phase.

  • Possible Cause: Eluent is too non-polar. The solvent system does not have sufficient strength to move the compound.

    • Solution: Gradually increase the polarity of your eluent.[9] If you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If that is insufficient, switch to a stronger system like dichloromethane/methanol.[9]

  • Possible Cause: Compound Degradation on Silica. Some compounds, particularly those with sensitive functional groups, can degrade on acidic silica gel.

    • Solution: First, assess stability by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If the spot changes or a new spot appears at the baseline, degradation may be occurring. Consider switching to a different stationary phase, such as neutral or basic alumina, or using silica gel that has been pre-treated with a base like triethylamine.[9]

Caption: High-level workflow for selecting a purification strategy.

Part 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity with solid materials.

Q1: My compound "oils out" upon cooling instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is too saturated or cools too quickly.[9]

  • Solution 1: Re-heat and Dilute. Heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[9]

  • Solution 2: Slow Down the Cooling. This is critical. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly into an ice bath from a high temperature. Once at room temperature, cooling can be continued in an ice bath or refrigerator to maximize yield.[9]

  • Solution 3: Induce Crystallization. If crystals do not form on their own, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous successful batch.

  • Solution 4: Change Solvents. The chosen solvent may be too good, keeping the compound dissolved even at low temperatures. A mixed solvent system (e.g., ethanol/water, acetone/hexane) where the compound is soluble in one solvent but insoluble in the other can be very effective. Dissolve the compound in a minimum of the "good" solvent and slowly add the "poor" solvent (the anti-solvent) until the solution becomes faintly cloudy (turbid). Then, add a drop of the "good" solvent to clarify and allow to cool slowly.

Q2: My final yield after recrystallization is very low. What are the likely causes?

Low recovery is a common frustration, but it can usually be traced to a few key steps.

  • Possible Cause 1: Using Too Much Solvent. The most common error is adding too much hot solvent during the initial dissolution step. Even at low temperatures, some product will remain dissolved, and excess solvent exacerbates this loss.

    • Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material.[13]

  • Possible Cause 2: Premature Crystallization. If the solution cools during filtration of insoluble impurities, product can be lost on the filter paper.

    • Solution: Use a pre-heated funnel and flask for hot filtration and perform the step as quickly as possible.

  • Possible Cause 3: Incomplete Cooling. The solution was not cooled sufficiently to maximize precipitation.

    • Solution: Once the flask has reached room temperature, cool it in an ice-water bath for at least 30 minutes before filtration to ensure maximum crystal formation.[9]

  • Possible Cause 4: Suboptimal Solvent Choice. The solvent may be too effective, meaning the compound has significant solubility even when cold.

    • Solution: Perform a small-scale solvent screen to find a solvent where the compound is highly soluble when hot but poorly soluble when cold.[9]

G start Problem: Compound 'Oils Out' cause1 Possible Cause: Solution is too saturated or cools too quickly. start->cause1 cause2 Possible Cause: Impurities are depressing the melting point. start->cause2 solution1 Action 1: Re-heat to dissolve oil. Add 1-5% more hot solvent. cause1->solution1 Address Saturation solution2 Action 2: Allow to cool SLOWLY to room temperature first. cause1->solution2 Address Cooling Rate solution3 Action 3: Try inducing crystallization (scratching, seed crystal). cause2->solution3 Provide Nucleation Sites solution4 Action 4: Consider a different solvent or mixed-solvent system. cause2->solution4 Change Environment end Result: Formation of Crystalline Solid solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for when a compound "oils out".

References

Common issues in indazole synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Common Synthetic Challenges

Welcome to the Technical Support Center for Indazole Synthesis. As a privileged scaffold in medicinal chemistry and drug development, the synthesis of substituted indazoles is a frequent yet often challenging task.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during these syntheses. My approach here is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by chemists in the field, from unpredictable regioselectivity to challenging purifications.

Q1: My N-alkylation reaction is giving me an inseparable mixture of N1 and N2 isomers. How can I control the regioselectivity?

This is, by far, the most prevalent issue in indazole functionalization. Direct alkylation often yields a mixture of N1 and N2 substituted products because the indazole anion is a mesomeric system, meaning the negative charge is delocalized across both nitrogen atoms.[3] The regiochemical outcome is a delicate balance of thermodynamics, kinetics, steric hindrance, and electronic effects.[4][5]

The Underlying Principle: Tautomerism and Stability

Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered the more thermodynamically stable form.[4][6][7] Therefore, reaction conditions that allow for thermodynamic equilibration will typically favor the N1-substituted product.

To favor the more stable N1 isomer, you need to employ conditions that allow the reaction to reach thermodynamic equilibrium.

  • The Gold Standard: Sodium Hydride in THF: The combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[4][8] The sodium cation is believed to coordinate with the N2 atom and an electron-rich substituent at the C3 position, which sterically blocks the N2 position from the incoming electrophile.[8]

  • Substituent Effects: The nature and position of substituents on the indazole ring play a crucial role. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have shown greater than 99% N1 regioselectivity when using NaH in THF.[4][9]

  • Equilibrating Electrophiles: Using specific electrophiles like α-halo carbonyl or β-halo esters can promote an equilibrium that ultimately favors the formation of the more stable N1-substituted product.[4][5]

Formation of the N2-isomer is often favored under kinetic control or through specific reaction mechanisms.

  • Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) shows a strong preference for producing the N2-alkylated regioisomer.[5]

  • Solvent and Base Choice: While NaH/THF favors N1, other conditions can favor N2. For example, using sodium hexamethyldisilazide (NaHMDS) in dimethyl sulfoxide (DMSO) has been shown to favor N2 alkylation.[4][5]

  • Targeted Synthesis Routes: Certain synthetic methodologies are designed specifically for 2H-indazoles. The Davis-Beirut reaction, for instance, is a robust method for constructing the 2H-indazole core from o-nitrobenzyl amines under redox-neutral conditions.[1][10][11] Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide also selectively yield 2H-indazoles.[12]

Target IsomerRecommended BaseRecommended SolventMechanistic ControlKey Considerations
N1-Indazole Sodium Hydride (NaH)Tetrahydrofuran (THF)ThermodynamicExcellent for many substrates; cation coordination is key.[4][8]
N1-Indazole Cesium Carbonate (Cs₂CO₃)Acetonitrile (MeCN) / DMFThermodynamicA milder alternative to NaH, often used for scale-up.[6][13]
N2-Indazole Reaction-dependentReaction-dependentKinetic (often)Use of Mitsunobu conditions (PPh₃/DIAD) is a reliable method.[5]
N2-Indazole Copper(I/II) CatalystsVariousReaction-SpecificMulti-component reactions can build the 2H-indazole core directly.[12]
N2-Indazole Triflic Acid (TfOH)Dichloromethane (DCM)Reaction-SpecificEffective for alkylation with 2,2,2-trichloroacetimidates.[12]

// N1 Path n1_cond [label="Switch to Thermodynamic Conditions:\nBase: NaH\nSolvent: THF", tooltip="Ref[4][8]"]; n1_check [label="Is N1 selectivity >95%?", shape=diamond, fillcolor="#FBBC05"]; n1_success [label="Success:\nIsolate N1 Product", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; n1_fail [label="Consider Alternative N1 Synthesis:\n- De novo construction\n- Reductive amination strategy[3]"];

// N2 Path n2_cond [label="Switch to Kinetic Conditions:\nMitsunobu Reaction\n(Alcohol, PPh3, DIAD)", tooltip="Ref[5]"]; n2_check [label="Is N2 selectivity >95%?", shape=diamond, fillcolor="#FBBC05"]; n2_success [label="Success:\nIsolate N2 Product", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; n2_fail [label="Consider Alternative N2 Synthesis:\n- Davis-Beirut Reaction[10]\n- Cu-catalyzed 3-component reaction[12]"];

// Connections start -> q1; q1 -> n1_path [label=" N1"]; q1 -> n2_path [label=" N2"];

n1_path -> n1_cond; n1_cond -> n1_check; n1_check -> n1_success [label="Yes"]; n1_check -> n1_fail [label="No"];

n2_path -> n2_cond; n2_cond -> n2_check; n2_check -> n2_success [label="Yes"]; n2_check -> n2_fail [label="No"]; } } Caption: A decision tree for troubleshooting N-alkylation regioselectivity.

Q2: My synthesis from an o-hydroxyaryl aldehyde and hydrazine gives low yields and many side products. What is going wrong?

This classical approach, while seemingly straightforward, is prone to several issues. The reaction often requires elevated temperatures and acidic conditions, which can lead to the formation of unwanted side products like hydrazones and dimers.[1] A critical limitation is that the ortho-hydroxy group is often essential for cyclization; if it is protected or replaced, the reaction may fail entirely, yielding only the hydrazone.[1]

The Underlying Principle: Competing Condensation and Cyclization

The initial step is the condensation of hydrazine with the aldehyde/ketone to form a hydrazone. The desired subsequent step is an intramolecular cyclization to form the indazole ring. However, under harsh conditions, the hydrazone can react with another molecule of the starting aldehyde or undergo other decomposition pathways faster than it cyclizes.

If you are not constrained to this specific route, consider alternatives that proceed under milder conditions and offer broader substrate scope.

  • From o-Aminobenzoximes: A mild, metal-free method involves the selective activation of an o-aminobenzoxime with methanesulfonyl chloride in the presence of a weak base like triethylamine. This method tolerates a wide range of functional groups and proceeds at room temperature with high yields.[1]

  • From N-Tosylhydrazones and Nitroaromatics: A transition-metal-free synthesis can be achieved by reacting N-tosylhydrazones with nitroaromatic compounds. This approach is environmentally benign and practical.[1]

  • From o-Halo Acetophenones: Reacting an o-halo acetophenone with an excess of hydrazine monohydrochloride in dioxane can lead to in situ hydrazine formation and subsequent cyclization.[1]

Q3: I am attempting a Davis-Beirut reaction to make a 2H-indazole, but the yield is poor. How can I optimize it?

The Davis-Beirut reaction is a powerful tool for 2H-indazole synthesis, but it has known limitations.[10] The reaction proceeds via a key nitroso imine intermediate formed in situ.[11] The efficiency can be drastically reduced when using certain substrates, such as anilines (instead of alkyl amines) or secondary alcohols as the solvent.[10]

The Underlying Principle: Stability of the Nitroso Intermediate

The success of the reaction hinges on the rate of the N-N bond-forming heterocyclization of the nitroso imine intermediate. If this cyclization is slow, side reactions can occur. For example, with N-aryl imines (from anilines), the cyclization is slower, allowing water to add to the intermediate, which leads to cleavage and low yields.[11]

  • Solvent Choice is Critical: The reaction is highly sensitive to the solvent. While primary alcohols generally work well, the presence of some water is often beneficial, though too much can promote undesired side pathways.[10][11]

  • Intramolecular Variants: For substrates that react poorly, such as anilines, an intramolecular version of the reaction can be much more effective. Using a substrate like a 2-aminobenzyl alcohol derivative can lead to a favorable cascade of ring closures, preventing the nonproductive pathways.[10]

  • Photochemical Conditions: For sensitive substrates, mild photochemical conditions have been developed to facilitate the nitrobenzyl → aci-nitro → nitroso imine sequence, avoiding the need for strong base and high temperatures.[11]

DBR

Key Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation of 3-Substituted Indazole

Adapted from Keating et al. (2021)[4][5]

This protocol is optimized for achieving high N1-regioselectivity.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with water and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N1-alkylated product.

References

Technical Support Center: Improving Regioselectivity in Indazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselective indazole alkylation. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing N-substituted indazoles. The indazole nucleus is a privileged scaffold in medicinal chemistry, but the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to challenges in achieving regiocontrol during alkylation, resulting in product mixtures that complicate purification and impact yields.[1][2]

This guide provides in-depth, troubleshooting-focused answers to common questions, detailed experimental protocols, and the underlying scientific principles to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a mixture of N1 and N2 alkylated products. Why is this happening and how can I favor the N1 isomer?

A1: The formation of a mixture of N1 and N2 isomers is a common challenge and stems from the ambident nucleophilic nature of the indazolide anion. [3] The regiochemical outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by your reaction conditions.[1][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5][6] To favor the N1-alkylated product, you need to employ conditions that promote thermodynamic control.

Here are the key factors to consider for enhancing N1 selectivity:

  • Choice of Base and Solvent: This is the most critical parameter. The combination of a strong hydride base like sodium hydride (NaH) in a less polar, aprotic solvent like tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[2][3][7][8][9][10]

    • Mechanism Insight: The prevailing hypothesis is that the sodium cation forms a "tight ion pair" with the indazolide anion.[2][3] Specifically, the Na⁺ ion is thought to coordinate between the N2 nitrogen and an electron-rich group at the C3 position (like a carbonyl), sterically blocking the N2 position and directing the electrophile to N1.[3][5][7]

  • Substituent Effects on the Indazole Ring:

    • C3 Position: Electron-withdrawing groups such as carboxymethyl, acetyl, and carboxamide at the C3 position have been shown to yield >99% N1 regioselectivity with NaH in THF.[2][3][7][8][9][10]

    • C7 Position: Conversely, bulky substituents at the C7 position can sterically hinder the N1 position, leading to decreased N1 selectivity.[1][3]

  • Thermodynamic Equilibration: Using certain electrophiles, such as α-halo carbonyls, can allow for an equilibration process that favors the more thermodynamically stable N1-substituted product.[2][9]

In contrast, using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers, or in some cases, can favor N1, but with less predictability than the NaH/THF system.[3][11][12]

Q2: My goal is the N2-alkylated indazole. What strategies can I use to achieve high N2 selectivity?

A2: Selectively forming the N2-alkylated indazole often requires shifting from thermodynamically controlled conditions to those that favor kinetic control or employ specific directing strategies. [1] While the 2H-tautomer is less stable, the N2 position can be the more kinetically favored site for alkylation under certain conditions.[13]

Here are proven methods to enhance N2 selectivity:

  • Mitsunobu Reaction: This is a reliable method for achieving N2 selectivity.[5] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) often shows a strong preference for the N2 isomer.[1][2][14] For instance, the N-alkylation of methyl indazole-3-carboxylate under Mitsunobu conditions yielded a 2.5:1 ratio in favor of the N2 product.[2][14]

  • Steric Hindrance at C7: The presence of substituents at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me) groups, can sterically block the N1 position, thereby directing the alkylating agent to N2, even under conditions that would typically favor N1 (like NaH/THF).[1][2][8][9][10]

  • Acid-Catalyzed Alkylation:

    • With Diazo Compounds: A novel approach involves the use of diazo compounds in the presence of triflic acid (TfOH), which has been shown to be highly regioselective for the N2 position, affording N2/N1 ratios of up to 100:0.[15]

    • With Trichloroacetimidates: The use of alkyl 2,2,2-trichloroacetimidates catalyzed by TfOH or copper(II) triflate is another powerful method for the selective N2-alkylation of indazoles and azaindazoles.[16][17] Quantum mechanics studies suggest the reaction proceeds via protonation of the imidate, followed by nucleophilic attack from the N2-indazole nitrogen. The energy barrier for N1 alkylation is significantly higher due to the need for the more stable 1H-indazole to tautomerize to the less stable 2H-form before reacting.[18]

Q3: I'm working with an unsubstituted indazole and getting poor selectivity with standard methods. Are there alternative approaches for simple alkyl groups?

A3: Yes, the regioselective alkylation of unsubstituted or simply substituted indazoles, particularly with non-activated alkyl groups, is a known challenge. [11] Standard conditions like K₂CO₃ in DMF can result in a roughly 1:1 mixture of N1 and N2 isomers.[11][19] While NaH/THF can improve N1 selectivity, a recently developed two-step methodology offers excellent and scalable results for N1-alkylation.

Reductive Amination via Enamine Intermediate:

This procedure involves an initial condensation of the indazole with an aldehyde (or ketone) to form an enamine, followed by a reduction step.[20]

  • Enamine Formation: The indazole is reacted with an excess of an aldehyde (e.g., isobutyraldehyde) to form an N1-enamine intermediate. This step is highly selective for N1, and the reaction is believed to be under thermodynamic control, driven by the formation of a stable aminal intermediate that favors the N1 position.[11][20]

  • Reduction: The resulting crude enamine is then hydrogenated (e.g., using a palladium catalyst) to furnish the desired N1-alkyl indazole in high yield and with excellent regioselectivity (often no N2 isomer is detected).[11][20]

This method has proven robust for various primary and secondary aldehydes and is suitable for large-scale synthesis.[11][20]

Visualization of Selectivity Factors

The decision to pursue N1 or N2 alkylation can be guided by a systematic evaluation of the substrate and available reagents.

Indazole_Alkylation_Decision_Tree Start Start: Select Indazole Substrate Desired_Product Desired Regioisomer? Start->Desired_Product N1_Product N1-Alkylated Indazole Desired_Product->N1_Product N1 N2_Product N2-Alkylated Indazole Desired_Product->N2_Product N2 C3_EWG Is there an electron- withdrawing group at C3? N1_Product->C3_EWG C7_Substituent Is there a bulky substituent at C7? N2_Product->C7_Substituent NaH_THF Use NaH in THF (Thermodynamic Control) C7_Substituent->NaH_THF Yes (Directs to N2) Mitsunobu Use Mitsunobu Conditions (Alcohol, PPh3, DEAD/DIAD) C7_Substituent->Mitsunobu No Acid_Catalysis Use Acid Catalysis (TfOH + Diazo/Imidate) C7_Substituent->Acid_Catalysis Consider Either Way C3_EWG->NaH_THF Yes Reductive_Amination Consider Reductive Amination (Aldehyde + Reduction) C3_EWG->Reductive_Amination No

Caption: Decision workflow for selecting a regioselective indazole alkylation method.

Data Summary: Impact of Reaction Conditions on N1:N2 Ratio

The choice of base and solvent has a profound impact on the regiochemical outcome. The following table summarizes typical results for the alkylation of a generic 1H-indazole.

BaseSolventTypical N1:N2 RatioPredominant ControlReference(s)
NaH THF >95:5 (often >99:1) Thermodynamic [2][8][9][10]
K₂CO₃DMF~58:42 to 1:1Mixed / Poor[11][21]
Cs₂CO₃DMFVariable, often mixtureMixed[3][12]
NaHMDSTHFFavors N1Kinetic/Thermodynamic[2][9]
NaHMDSDMSOFavors N2Kinetic[2][8][9]

Key Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)

This protocol is adapted from methodologies demonstrating high N1-regioselectivity and is particularly effective for indazoles bearing C3 electron-withdrawing groups.[2][3][8][9][10]

Materials:

  • 1H-Indazole substrate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (alkyl halide or tosylate, 1.1 equiv)

  • Argon or Nitrogen supply

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the 1H-indazole substrate to a flame-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to dissolve the substrate (typical concentration 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes to ensure complete formation of the indazolide salt.

  • Alkylation: Add the alkylating agent dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., 50 °C) as needed. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

N1_Alkylation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_workup Workup & Purification Indazole 1H-Indazole in Anhydrous THF Deprotonation Add NaH at 0 °C, then warm to RT Indazole->Deprotonation Alkylation Add Alkylating Agent (R-X) Deprotonation->Alkylation Stir Stir at RT or 50 °C Alkylation->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product N1-Alkylated Indazole Purify->Product

References

Stability and degradation of 5-Bromo-2,4-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2,4-dimethyl-2H-indazole

Introduction and Scope

Welcome to the technical support guide for this compound (CAS No. 1159511-89-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their workflows.[1] As a key building block in the synthesis of pharmaceuticals and materials, understanding its stability profile is critical for ensuring experimental reproducibility, minimizing impurity formation, and maintaining the integrity of your research.[1][2]

This guide provides a comprehensive overview of the known and predicted stability characteristics of this compound. It consolidates data from vendor specifications, general principles of indazole chemistry, and established analytical methodologies to create a practical resource. We will explore common degradation pathways, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to address specific issues you may encounter.

Compound Profile: Physicochemical Properties

A foundational understanding of the compound's properties is the first step in ensuring its proper handling and storage. The data below has been consolidated from various suppliers and chemical databases.

PropertyValueSource(s)
CAS Number 1159511-89-3[1][]
Molecular Formula C₉H₉BrN₂[1][2]
Molecular Weight 225.09 g/mol [1][2]
Appearance Light yellow crystalline solid[1]
Purity ≥95% to ≥98% (by HPLC)[1][4]
IUPAC Name This compound
Storage Temperature 0-8°C Recommended; Room Temperature acceptable for short periods[1][2]

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound? A: For long-term stability, this compound should be stored in a tightly sealed, light-resistant container at refrigerated temperatures (0-8°C).[1][2] The primary drivers for this recommendation are to mitigate the risk of both thermal degradation and light-induced reactions, which are known vulnerabilities of the indazole scaffold.[5]

Q2: What are the primary degradation pathways I should be aware of? A: Based on the known reactivity of the indazole class, there are four main potential degradation pathways:

  • Photodegradation: This is a significant concern for indazole derivatives. Exposure to ultraviolet (UV) light, particularly UVA or UVB wavelengths, can induce a phototransposition rearrangement.[5][6] For a 2H-indazole like this compound, this process is known to yield the corresponding benzimidazole isomer, which would be a major impurity.[6][7]

  • Oxidative Degradation: The indazole ring system is susceptible to oxidation.[5] Exposure to strong oxidizing agents or even atmospheric oxygen over extended periods, especially in solution, can lead to the formation of N-oxides or other oxidative artifacts. Forced degradation studies often use hydrogen peroxide to simulate this oxidative stress.[5]

  • Hydrolytic Degradation: The compound's stability can be pH-dependent. Indazole derivatives may undergo hydrolysis under harsh acidic or basic conditions.[5] While the core is relatively stable, extreme pH should be avoided during workups and in formulation studies unless the reaction chemistry requires it.

  • Thermal Degradation: Like most complex organic molecules, exposure to high temperatures can lead to decomposition.[5] While specific data for this compound is not publicly available, process safety studies on related compounds confirm that thermal stability is a critical parameter to assess before scale-up.[8][9]

Q3: How can I visually or analytically detect if my sample has degraded? A: Visual inspection can be a first indicator. A significant darkening or change in color from the typical light yellow solid may suggest degradation. However, the most reliable method is analytical. Using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), degradation will appear as a decrease in the peak area of the main compound and the emergence of new, unidentified peaks.

Q4: Is this compound compatible with all common laboratory solvents? A: The compound is generally soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dioxane. When using ethers like THF or Dioxane, it is crucial to use fresh, peroxide-free grades, as residual peroxides can initiate oxidative degradation. For creating stock solutions for screening, anhydrous DMSO or DMF are suitable, but we recommend preparing them fresh and storing them under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize degradation in solution.

Q5: What are the essential safety precautions for handling this compound? A: According to GHS classifications, this compound is considered harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] Therefore, standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, is mandatory.[12] All handling of the solid material should be performed in a well-ventilated chemical fume hood to avoid inhalation of the powder.[13]

Troubleshooting Guides

Issue 1: An unexpected peak appears in my HPLC/LC-MS analysis of a reaction mixture.

This is a common issue that can arise from either the starting material or the reaction conditions. The following workflow helps to systematically diagnose the source of the impurity.

G start Unexpected Peak Observed in Reaction Sample check_blank 1. Analyze a Solvent Blank start->check_blank blank_source Impurity is from Solvent or System check_blank->blank_source Yes check_sm 2. Re-analyze Starting Material (this compound) check_blank->check_sm No sm_source Impurity is a Degradant in the Starting Material check_sm->sm_source Yes check_reaction 3. Is the Peak a Known Byproduct or Intermediate? check_sm->check_reaction No reaction_byproduct Peak is Reaction-Related check_reaction->reaction_byproduct Yes stress_test 4. Could it be a New Degradant from Reaction Conditions? check_reaction->stress_test No new_degradant Characterize Peak (MS, NMR). Perform Forced Degradation Study on Starting Material. stress_test->new_degradant

Caption: Workflow for troubleshooting unexpected impurities.

Corrective Actions:

  • If the starting material is degraded: Procure a new, verified lot of the compound.

  • If the impurity is from the reaction: Modify reaction conditions (e.g., lower temperature, shorter time, degas solvents, run under inert atmosphere) to minimize its formation.

Issue 2: My synthetic reaction is giving low yield or failing completely.

When a reaction fails, verifying the integrity of all starting materials is the first and most critical step.

  • Confirm Identity and Purity: Before starting your synthesis, run a quick purity check on your batch of this compound using your preferred analytical method (e.g., HPLC, ¹H NMR). Compare the results against the Certificate of Analysis (CoA).

  • Check for Degradants: Look for small, unusual peaks in the chromatogram or unexpected signals in the NMR spectrum that could indicate the presence of inhibitors or byproducts from degradation.

  • Assess Solubility: Ensure the material is fully dissolving in the reaction solvent. Poor solubility could indicate polymorphism or the presence of insoluble impurities.

  • Rule out External Factors: Confirm that other reagents are pure and that the reaction setup is correct before concluding that the indazole is the issue.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the compound under various conditions to identify potential degradants and understand its stability limits.

G cluster_0 Preparation cluster_1 Stress Conditions (Parallel Experiments) cluster_2 Analysis prep Prepare 1 mg/mL Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base oxidative Oxidative Stress (3% H₂O₂, RT, 24h) prep->oxidative thermal Thermal Stress (Solid) (80°C, 72h) prep->thermal photo Photolytic Stress (Solution) (ICH Q1B compliant light source) prep->photo analysis Analyze All Samples by LC-MS and HPLC-UV. Compare to Control Sample. acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Control Sample: Dilute an aliquot of the stock solution to your target analytical concentration and analyze immediately. This is your t=0 control.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Stress: Place a sample of the solid compound in an oven at 80°C. Separately, incubate a sample of the stock solution at 60°C.

  • Photolytic Stress: Expose a solution of the compound in a quartz cuvette to a calibrated light source providing both UV and visible light, as specified by ICH Q1B guidelines.

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each stress condition, neutralize the acid/base samples, and analyze all by a stability-indicating HPLC-UV method. Use LC-MS to obtain mass information on any new peaks that appear.

Protocol 2: General Purpose HPLC Method for Purity Assessment

This method serves as a starting point for assessing the purity of this compound and detecting potential degradants.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing good retention and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape in mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent.
Gradient 5% B to 95% B over 10 minutesA broad gradient ensures elution of the parent compound and most potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature improves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak distortion.
UV Detection 254 nmA common wavelength for aromatic compounds; a full DAD/PDA scan is recommended to find the optimal wavelength.

Known and Potential Degradation Pathways

While specific degradation products for this exact molecule are not extensively published, the known photochemistry of the indazole scaffold provides a strong predictive model for its primary light-induced degradation pathway.[6][7]

G indazole This compound C₉H₉BrN₂ excited Excited Singlet State indazole->excited UV Irradiation (UVA/UVB) benzimidazole Potential Product 1-Methyl-6-bromo-5-methyl-1H-benzimidazole C₉H₉BrN₂ excited->benzimidazole Photochemical N-C Transposition (Rearrangement)

Caption: Predicted photodegradation pathway of this compound.

This rearrangement from a 2H-indazole to a 1-methylbenzimidazole is a well-documented phototransposition reaction.[6][7] The resulting isomer would have the same mass but a different retention time and fragmentation pattern, making it detectable by LC-MS and separable by a well-developed HPLC method.

References

Technical Support Center: Troubleshooting Low Yield in 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2H-indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, I have compiled this resource based on established literature and practical field insights to help you troubleshoot low yields and optimize your reaction outcomes. This guide is structured in a question-and-answer format to directly address specific issues you may be facing in your laboratory.

Section 1: General Issues and Preliminary Checks

Before delving into method-specific troubleshooting, it's crucial to rule out common experimental errors that can contribute to low yields irrespective of the synthetic route.

Question: My 2H-indazole synthesis has a consistently low yield, even when following a literature procedure. Where should I start troubleshooting?

Answer: A low yield can often be traced back to fundamental experimental parameters. Before altering the core reaction chemistry, a thorough review of your setup and reagents is recommended.

  • Reagent Purity and Stoichiometry: Ensure the purity of your starting materials. Impurities can interfere with the reaction or introduce side reactions. Accurately calculate and weigh all reagents to maintain the correct stoichiometry.

  • Solvent Quality: Use anhydrous solvents when the reaction chemistry is sensitive to moisture. Residual water can quench reagents or participate in undesired side reactions.

  • Atmosphere Control: For reactions sensitive to oxygen or moisture, ensure your apparatus is properly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Verify the accuracy of your temperature monitoring and control equipment. Deviations from the optimal reaction temperature can significantly impact yield and selectivity.

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and identify the formation of any major byproducts. Quench the reaction once the starting material is consumed to prevent product decomposition.[1]

Section 2: Troubleshooting the Davis-Beirut Reaction

The Davis-Beirut reaction is a valuable method for synthesizing 2H-indazoles from o-nitrobenzylamines or related precursors.[2][3] However, its success is highly dependent on the stability of key intermediates.

Question: I am attempting a Davis-Beirut reaction to synthesize a 2H-indazole, but my yield is poor, and I observe multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

Answer: The Davis-Beirut reaction proceeds through a highly reactive o-nitroso imine intermediate. The formation of side products often arises from the instability of this intermediate or competing reaction pathways.

Common Side Products and Their Causes:

  • 2H-Indazole N-oxides: These can form as stable intermediates or byproducts, particularly if the final deoxygenation step is incomplete.[4][5][6][7] The reaction conditions, including the base and solvent, can influence the stability of the N-oxide.

  • Indazolones: The presence of water and certain nucleophiles can lead to the formation of indazolones instead of the desired 2H-indazole.[8][9][10]

  • Decomposition of Starting Material: The o-nitrobenzylamine starting material can be unstable under strongly basic conditions, leading to decomposition before cyclization can occur.

Troubleshooting Steps:

  • Optimize Base and Solvent: The choice of base and solvent is critical. While strong bases like KOH are often used, their concentration and the solvent system can be tuned to minimize side reactions. For instance, using a mixture of isopropanol and water has been shown to favor indazolone formation due to steric hindrance preventing the formation of 2H-indazoles.[8] Experiment with milder bases or different solvent systems to find the optimal conditions for your specific substrate.

  • Control Reaction Temperature: While some Davis-Beirut reactions are run at elevated temperatures, this can also promote decomposition. Try running the reaction at a lower temperature for a longer period to see if this improves the yield of the desired product.

  • Photochemical Conditions: For sensitive substrates, consider a photochemical approach to generate the o-nitroso intermediate under milder, neutral conditions, which can suppress the formation of base-mediated side products.[11][12]

Workflow for Troubleshooting the Davis-Beirut Reaction

start Low Yield in Davis-Beirut Reaction check_reagents Verify Purity of o-Nitrobenzylamine start->check_reagents check_conditions Review Base, Solvent, and Temperature check_reagents->check_conditions analyze_byproducts Identify Side Products (TLC, LC-MS, NMR) check_conditions->analyze_byproducts n_oxide 2H-Indazole N-oxide Detected? analyze_byproducts->n_oxide indazolone Indazolone Detected? analyze_byproducts->indazolone decomposition Starting Material Decomposition? analyze_byproducts->decomposition n_oxide->indazolone No optimize_deoxygenation Optimize Deoxygenation Step (e.g., add reducing agent) n_oxide->optimize_deoxygenation Yes indazolone->decomposition No modify_solvent Modify Solvent System (e.g., anhydrous conditions) indazolone->modify_solvent Yes milder_conditions Use Milder Base or Lower Temperature decomposition->milder_conditions Yes photochemical Consider Photochemical Synthesis decomposition->photochemical Consider solution Improved Yield optimize_deoxygenation->solution modify_solvent->solution milder_conditions->solution photochemical->solution

Caption: Troubleshooting workflow for low yield in the Davis-Beirut reaction.

Section 3: Troubleshooting Copper-Catalyzed 2H-Indazole Synthesis

Copper-catalyzed multicomponent reactions, often from 2-halobenzaldehydes, primary amines, and an azide source, are a popular and efficient route to 2H-indazoles.[13][14] However, the efficiency of these reactions is highly dependent on the catalytic system.

Question: My copper-catalyzed three-component synthesis of a 2H-indazole is giving a low yield. What factors should I investigate to optimize the reaction?

Answer: The success of copper-catalyzed 2H-indazole synthesis hinges on the interplay between the copper source, ligand, solvent, and temperature. A systematic optimization of these parameters is key to achieving high yields.

ParameterRecommendationRationale
Copper Source Screen different copper(I) and copper(II) salts (e.g., CuI, CuBr, Cu₂O, Cu(OAc)₂).The nature of the copper salt can influence the catalytic activity. CuI is often a good starting point.[15]
Ligand If no ligand is used, consider adding one. Screen common nitrogen-based ligands such as TMEDA, 1,10-phenanthroline, or L-proline.Ligands can stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle. TMEDA has been shown to be effective in many cases.[15][16]
Catalyst Loading Start with a catalyst loading of 5-10 mol%. If the reaction is sluggish, a higher loading may be necessary. Conversely, if side reactions are observed, a lower loading might be beneficial.Insufficient catalyst can lead to incomplete conversion, while excessive catalyst can sometimes promote side reactions. A loading of 10 mol% is a common starting point.[15]
Solvent Polar aprotic solvents like DMSO or DMF are generally preferred.These solvents facilitate the dissolution of the reagents and the catalytic species, promoting higher reaction rates.[15]
Temperature These reactions are often run at elevated temperatures (100-120 °C).Higher temperatures are typically required to drive the reaction to completion in a reasonable timeframe.[13]
Substituent Effects Be aware that electron-withdrawing groups on the aniline component can lead to lower yields.Electron-withdrawing groups decrease the nucleophilicity of the amine, which can slow down the initial condensation step and subsequent cyclization. Higher temperatures or longer reaction times may be necessary for these substrates.[15]

Experimental Protocol for Optimization:

A recommended approach is to perform a series of small-scale parallel reactions to screen different combinations of these parameters.

  • Setup: In an array of reaction vials, add the 2-halobenzaldehyde, primary amine, and sodium azide.

  • Catalyst/Ligand Addition: To each vial, add a different copper salt and/or ligand from a stock solution.

  • Solvent and Heating: Add the chosen solvent to each vial, seal, and place the array in a preheated aluminum block.

  • Monitoring and Analysis: After a set time, take an aliquot from each reaction, quench, and analyze by LC-MS to determine the relative yield of the desired product.

Mechanism of Copper-Catalyzed 2H-Indazole Synthesis

cluster_0 Reaction Pathway A 2-Bromobenzaldehyde + Primary Amine B Imine Intermediate A->B Condensation C Azide Addition (Cu-catalyzed) B->C D N-N Bond Formation and Cyclization (Cu-catalyzed) C->D E 2H-Indazole D->E N2 extrusion

Caption: Simplified mechanism for the copper-catalyzed synthesis of 2H-indazoles.

Section 4: Troubleshooting the Cadogan Cyclization

The Cadogan cyclization is a reductive cyclization of o-nitroarenes to form various heterocycles, including 2H-indazoles. This reaction is often carried out at high temperatures with a phosphine or phosphite reagent.

Question: I am performing a Cadogan cyclization to synthesize a 2H-indazole, but the reaction is messy, and the yield is low. What are the potential issues?

Answer: The high temperatures and strongly reducing conditions of the classical Cadogan reaction can lead to a variety of side products and decomposition.

Common Issues and Solutions:

  • Incomplete Reaction: The reaction may stall if the reducing agent is consumed before the reaction is complete. Ensure an adequate excess of the phosphine or phosphite reagent is used.

  • Formation of 2H-Indazole N-oxides: Similar to the Davis-Beirut reaction, the Cadogan cyclization can sometimes yield 2H-indazole N-oxides as intermediates or byproducts.[4][6] If the N-oxide is the major product, a subsequent deoxygenation step may be necessary.

  • Substrate Decomposition: The high temperatures required for the Cadogan reaction can lead to the decomposition of sensitive starting materials or products. If you suspect this is an issue, consider more modern, milder variations of the Cadogan reaction that proceed at lower temperatures.[4]

  • Regioselectivity Issues: For certain substrates, the cyclization may not be regioselective, leading to a mixture of isomers that are difficult to separate.

Experimental Protocol for a Milder Cadogan Cyclization:

Recent advances have enabled the Cadogan cyclization to be performed under milder conditions, which can improve yields and reduce side reactions for sensitive substrates.

  • Reaction Setup: In a reaction vessel, dissolve the o-nitroarene substrate in a high-boiling solvent like toluene or xylenes.

  • Reagent Addition: Add a catalytic amount of a suitable phosphorus-based catalyst and a stoichiometric amount of a terminal reductant.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, cool the mixture, perform an appropriate workup, and purify the product by column chromatography or recrystallization.

Section 5: Purification and Isomer Separation

A common challenge in 2H-indazole synthesis is the co-formation of the thermodynamically more stable 1H-indazole isomer. Separating these isomers can be difficult due to their similar polarities.

Question: My reaction has produced a mixture of 1H- and 2H-indazole isomers. What is the best way to separate them?

Answer: The separation of 1H- and 2H-indazole isomers often requires careful selection of purification techniques.

  • Column Chromatography: While challenging, separation by column chromatography on silica gel is often possible. A shallow solvent gradient with a mixture of nonpolar and moderately polar solvents (e.g., hexanes/ethyl acetate) can often resolve the two isomers. The 1H-isomer is typically more polar and will have a lower Rf value on TLC.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining the pure 2H-indazole. A mixed solvent system is often required.[17] A common approach is to dissolve the mixture in a "good" solvent (in which both isomers are soluble) at an elevated temperature and then slowly add a "poor" solvent (in which the desired isomer is less soluble) until turbidity is observed. Slow cooling should then afford crystals of the less soluble isomer. Common solvent pairs include acetone/water, methanol/water, and ethanol/water.[18]

Experimental Protocol for Isomer Separation by Recrystallization:

  • Solvent Screening: In small test tubes, test the solubility of your isomer mixture in various single and mixed solvent systems at room and elevated temperatures to identify a suitable system where the solubility of the two isomers differs significantly.

  • Dissolution: Dissolve the crude isomer mixture in a minimal amount of the "good" solvent at its boiling point.

  • Addition of "Poor" Solvent: While hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by TLC or NMR to assess the efficiency of the separation.

I trust this technical support guide will be a valuable resource in your synthesis of 2H-indazoles. Should you have further questions or require more specific guidance, please do not hesitate to reach out.

References

Technical Support Center: 5-Bromo-2,4-dimethyl-2H-indazole Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-2,4-dimethyl-2H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this and related indazole derivatives. Our focus is on providing in-depth, scientifically grounded advice to help you troubleshoot and optimize your reaction conditions.

Introduction: The Challenge of Regioselective Indazole Alkylation

The synthesis of N-alkylated indazoles, such as this compound, presents a significant challenge due to the presence of two reactive nitrogen atoms in the indazole ring. This often leads to the formation of a mixture of N1 and N2-alkylated regioisomers.[1][2][3] The ratio of these isomers is highly dependent on a delicate interplay of factors including the choice of base, solvent, temperature, and the steric and electronic properties of the starting materials.[1][4][5] This guide will provide a systematic approach to navigating these challenges and achieving the desired regioselectivity for your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the selectivity for the desired 2H-indazole (N2-alkylation)?

A1: Achieving high N2 selectivity often requires moving away from conditions that favor the thermodynamically more stable 1H-indazole tautomer.[2][3] Here are key factors to consider for enhancing N2-alkylation:

  • Steric Hindrance: The presence of a substituent at the C7 position of the indazole ring can sterically hinder the N1 position, thereby favoring alkylation at N2.[5][6] For the synthesis of this compound, the starting material would be 5-Bromo-4-methyl-1H-indazole. The 4-methyl group does not directly block the N1 position as effectively as a C7 substituent would. However, its electronic and steric influence should not be discounted.

  • Mitsunobu Conditions: The Mitsunobu reaction is a well-established method for achieving N2-alkylation of indazoles with high regioselectivity.[3][4] This reaction typically involves an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Alternative Alkylation Strategies: Some modern synthetic methods offer excellent control over regioselectivity. For instance, copper-catalyzed cross-coupling reactions have shown promise for the N-alkylation of indazoles.[7] Additionally, procedures involving gallium/aluminum-mediated direct alkylation have been developed for the regioselective synthesis of 2H-indazoles.[8]

Q2: I'm observing low or no conversion of my starting material, 5-Bromo-4-methyl-1H-indazole. What are the likely causes and how can I fix it?

A2: Low conversion can stem from several factors. A systematic evaluation of your reaction parameters is crucial.

  • Base Strength and Solubility: The chosen base may not be strong enough to effectively deprotonate the indazole.[1] If you are using a carbonate base like K₂CO₃ or Cs₂CO₃, ensure it is sufficiently soluble in your chosen solvent. In some cases, switching to a stronger base like sodium hydride (NaH) can improve conversion, although this often favors N1 alkylation.[1][2][4]

  • Reactivity of the Alkylating Agent: The leaving group on your methylating agent is critical. Methyl iodide (MeI) or dimethyl sulfate are generally more reactive than methyl bromide or methyl chloride. If using a tosylate, ensure it is properly formed and stable under the reaction conditions.[1]

  • Reaction Temperature and Time: Some alkylations require elevated temperatures to proceed at a reasonable rate.[1][3] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile. Polar aprotic solvents like DMF and DMSO are commonly used for N-alkylation reactions.[4][9] However, THF can also be effective, particularly with stronger bases.[2][4]

Q3: I'm having trouble with the purification of this compound from the N1 isomer and other impurities. Any suggestions?

A3: The separation of N1 and N2 indazole isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separating the isomers. Careful optimization of the eluent system is key. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Sometimes, the addition of a small amount of a more polar solvent like methanol or a modifier like triethylamine (if your compounds are basic) can improve separation.

  • Crystallization: If a suitable solvent system can be found, fractional crystallization can be a highly effective and scalable method for purification. This may involve screening various solvents and solvent mixtures.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative HPLC is a powerful tool.

Experimental Protocols

Protocol 1: General Procedure for N2-Alkylation via Mitsunobu Reaction

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: To a solution of 5-Bromo-4-methyl-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1-0.2 M) at 0 °C, add triphenylphosphine (1.5-2.0 eq.) and methanol (1.5-2.0 eq.).

  • Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue can be directly purified by flash column chromatography.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

Protocol 2: N-Alkylation using a Carbonate Base

This method is a more traditional approach and the N1/N2 ratio can be highly variable.

  • Setup: To a solution of 5-Bromo-4-methyl-1H-indazole (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.) or potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Addition of Alkylating Agent: Add the methylating agent (e.g., methyl iodide, 1.1-1.5 eq.) to the mixture.

  • Heating: Heat the reaction mixture to a temperature between room temperature and 100 °C. The optimal temperature will depend on the reactivity of the substrates and should be determined experimentally.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity (Illustrative)

EntryBaseSolventTemperature (°C)Alkylating AgentN1:N2 Ratio (Hypothetical)
1K₂CO₃DMF80MeI60:40
2Cs₂CO₃Dioxane90Me-OTs70:30[1]
3NaHTHF0 to 50Pentyl Bromide>99:1[4][6]
4PPh₃/DEADTHF0 to RTMeOH1:2.5 (favoring N2)[4]

Note: The ratios presented are illustrative and the actual outcomes will depend on the specific indazole substrate and precise reaction conditions.

Visualization of Key Concepts

Reaction Pathway Decision Tree

reaction_troubleshooting start Reaction Outcome low_conversion Low / No Conversion start->low_conversion Problem poor_selectivity Poor N1:N2 Selectivity start->poor_selectivity Problem good_result Desired Product start->good_result Success check_base Increase Base Strength? (e.g., K2CO3 -> NaH) low_conversion->check_base check_temp Increase Temperature? low_conversion->check_temp check_reagent More Reactive Alkylating Agent? (e.g., MeBr -> MeI/MeOTs) low_conversion->check_reagent change_to_n2 Favor N2-Alkylation? poor_selectivity->change_to_n2 mitsunobu Use Mitsunobu Conditions? change_to_n2->mitsunobu steric_hindrance Introduce C7-substituent? change_to_n2->steric_hindrance

Caption: Troubleshooting flowchart for indazole N-alkylation.

General Reaction Scheme: N-Alkylation of Indazole

reaction_scheme indazole 5-Bromo-4-methyl-1H-indazole n1_product 5-Bromo-1,4-dimethyl-1H-indazole (N1) indazole->n1_product N1-alkylation n2_product This compound (N2) indazole->n2_product N2-alkylation base Base, Solvent alkyl_halide CH3-X

Caption: General reaction for the N-methylation of 5-Bromo-4-methyl-1H-indazole.

References

Technical Support Center: Navigating Byproduct Formation in Indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation in reactions involving the indazole scaffold. The indazole nucleus is a privileged pharmacophore found in numerous therapeutic agents, but its synthesis and functionalization can be challenging due to the formation of unwanted side products, most notably regioisomers.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Controlling N1 vs. N2 Regioselectivity in Indazole Alkylation

The most common challenge in the functionalization of indazoles is controlling the regioselectivity of substitution at the N1 and N2 positions of the pyrazole ring.[3][4] The formation of a mixture of N1- and N2-alkylated indazoles can significantly complicate purification and reduce the yield of the desired product.[1][2] This section provides guidance on how to selectively synthesize either the N1- or N2-substituted regioisomer.

Question 1: My indazole alkylation is producing a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-substituted indazole?

Answer:

Achieving high selectivity for N1-substituted indazoles typically involves reaction conditions that favor thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][5] Here are key factors to consider for maximizing N1-alkylation:

  • Choice of Base and Solvent: The combination of a strong, non-coordinating base in a non-polar, aprotic solvent is often effective. The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][2] This is because the sodium cation forms a tight ion pair with the indazolide anion, sterically hindering the N2 position and favoring alkylation at N1.[1] In contrast, using more polar solvents like dimethylformamide (DMF) can lead to decreased regioselectivity as it promotes the dissociation of the ion pair.[1][2]

  • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically block the N2 position, thus directing the incoming electrophile to the N1 position.[1][6]

  • Thermodynamic Equilibration: In some cases, N-alkylation with α-halo carbonyl electrophiles can lead to the thermodynamic N1-substituted product through an equilibration process.[1][2] Similarly, N-acylation often yields the N1-substituted regioisomer, which can then be further modified.[2]

Experimental Protocol for N1-Selective Alkylation:

A representative protocol for achieving high N1-selectivity is the use of sodium hydride in THF.[1][2]

  • To a solution of the desired indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.2 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the product by flash column chromatography.

Question 2: What conditions should I use to favor the formation of the N2-substituted indazole isomer?

Answer:

Selective synthesis of N2-substituted indazoles often relies on kinetic control or specific reaction conditions that favor attack at the more nucleophilic N2-position. Here are some effective strategies:

  • Mitsunobu Reaction: The Mitsunobu reaction, using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is known to favor the formation of the N2-alkylated indazole.[1][7] This method generally proceeds under mild, neutral conditions.

  • Influence of Substituents: The electronic properties of substituents on the indazole ring can significantly influence the regioselectivity. Electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me) groups, have been shown to direct alkylation to the N2 position with high selectivity.[1][2]

  • Acid-Catalyzed Conditions: Under mildly acidic conditions, regioselective alkylation at the N2 position can be achieved.[8] For instance, the use of trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates.[9]

Table 1: Comparison of Reaction Conditions for N1 vs. N2 Indazole Alkylation

FeatureN1-Alkylation (Thermodynamic Control)N2-Alkylation (Kinetic Control)
Typical Conditions NaH in THF[1][2]Mitsunobu (PPh3, DEAD/DIAD)[1][7]
Base Strong, non-coordinating (e.g., NaH)Not typically required
Solvent Non-polar, aprotic (e.g., THF, dioxane)[6]Aprotic (e.g., THF, DCM)
Temperature Often room temperature or elevatedTypically 0 °C to room temperature
Substituent Effects Bulky C3-substituents favor N1[1][6]Electron-withdrawing C7-substituents favor N2[1][2]

G cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Base_Solvent Base & Solvent System Outcome N1/N2 Product Ratio Base_Solvent->Outcome NaH/THF favors N1 Mitsunobu favors N2 Temperature Temperature Temperature->Outcome Higher temp may favor thermodynamic N1 Alkylating_Agent Alkylating Agent Alkylating_Agent->Outcome Bulky electrophiles can influence selectivity Sterics Steric Hindrance (e.g., C3-substituent) Sterics->Outcome Bulky C3 group favors N1 Electronics Electronic Effects (e.g., C7-substituent) Electronics->Outcome EWG at C7 favors N2

Caption: A simplified workflow of the Davis-Beirut reaction for 2H-indazole synthesis.

Section 3: Minimizing Other Common Byproducts

Besides regioisomers, other side reactions can occur during indazole synthesis, leading to a complex product mixture and reduced yields.

Question 4: During my indazole synthesis, I am observing significant amounts of hydrazone and dimer byproducts. How can I prevent their formation?

Answer:

The formation of hydrazone and dimer byproducts can be a significant issue in certain indazole synthesis routes, particularly those involving elevated temperatures. [10]These side reactions are often promoted by conditions that allow for intermolecular reactions to compete with the desired intramolecular cyclization.

To minimize these byproducts, consider the following strategies:

  • Milder Reaction Conditions: If possible, explore alternative synthetic routes that proceed under milder conditions. For example, metal-free methods for synthesizing 1H-indazoles from o-aminobenzoximes can offer high yields without the formation of such byproducts. [10]

  • High Dilution: Running the reaction at a higher dilution can disfavor intermolecular reactions, such as dimer formation, and promote the desired intramolecular cyclization.

  • Catalyst Choice: In some cases, the choice of catalyst can significantly impact the product distribution. For instance, some methods report the use of specific catalysts that lead to clean product formation with no observed byproducts. [10]

Section 4: Functionalization of the Indazole Core

Once the indazole scaffold is synthesized, further functionalization at the C3 position is often desired.

Question 5: I am trying to functionalize the C3 position of my indazole, but the reaction is not selective. What should I do?

Answer:

Regioselective functionalization at the C3 position of the indazole ring is a common objective. Halogenation, particularly iodination and bromination, at the C3 position is a valuable strategy as it provides a handle for subsequent cross-coupling reactions. [11]

  • C3-Halogenation: A common and effective method for C3-iodination involves treating the indazole with iodine (I2) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF. [11]Similar conditions using N-bromosuccinimide (NBS) can be employed for C3-bromination. [11]

  • Protecting Groups: In some cases, protecting the N1 or N2 position can facilitate selective C3-functionalization. For instance, N1-protected indazoles can undergo regioselective C3-zincation followed by Negishi coupling to introduce various aryl or heteroaryl groups. [11] Diagram 3: Strategy for C3-Functionalization

G Indazole Indazole C3_Halogenated 3-Halo-Indazole Indazole->C3_Halogenated I2, KOH, DMF or NBS C3_Functionalized 3-Functionalized Indazole C3_Halogenated->C3_Functionalized Cross-Coupling Reaction (e.g., Suzuki, Negishi)

Caption: A common two-step strategy for the C3-functionalization of indazoles.

This technical support guide provides a starting point for addressing common challenges in indazole chemistry. Successful synthesis and functionalization often require careful optimization of reaction conditions for each specific substrate. For further in-depth information, please consult the references listed below.

References

Technical Support Center: HPLC Purification of Brominated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these important heterocyclic compounds. Brominated indazoles are crucial building blocks in pharmaceutical development, often serving as key intermediates in the synthesis of therapeutic agents.[1][2] However, their purification by High-Performance Liquid Chromatography (HPLC) is frequently complicated by issues such as regioisomerism, potential for over-bromination, and the stringent purity requirements for downstream applications.[3][4]

This document provides in-depth, field-proven insights in a practical question-and-answer format, moving from fundamental method development to advanced troubleshooting.

Frequently Asked Questions (FAQs): Method Development

This section addresses the most common initial questions when setting up an HPLC purification method for brominated indazoles.

Q1: What is the best stationary phase (column) for purifying brominated indazoles?

A1: For most brominated indazoles, a Reversed-Phase (RP) C18 (octadecylsilane) column is the recommended starting point and the workhorse of modern chromatography.[5] The retention mechanism is based on hydrophobic interactions between the non-polar stationary phase and the analyte. Since brominated indazoles are relatively non-polar aromatic compounds, they interact well with C18 phases.

Causality: The C18 alkyl chains provide a strong hydrophobic surface that effectively retains the indazole core, while the bromine atom further increases the molecule's hydrophobicity, leading to good retention that can be modulated by the organic content of the mobile phase.

For difficult separations, particularly with regioisomers, consider a Phenyl-Hexyl stationary phase. The phenyl groups on this phase can introduce π-π interactions with the aromatic indazole ring system, offering an alternative selectivity that may resolve closely eluting compounds.[6][7]

Q2: Which mobile phases and organic modifiers are recommended?

A2: The most common mobile phase system for reversed-phase purification is a mixture of water and an organic solvent. The two best choices for brominated indazoles are:

  • Acetonitrile (ACN): Generally the preferred choice. Its low viscosity leads to lower backpressure and better column efficiency (sharper peaks).[8][9] It also has a lower UV cutoff wavelength (~190 nm), which is beneficial for detecting compounds at low wavelengths.

  • Methanol (MeOH): A viable and more economical alternative. Methanol is more polar and has a different selectivity compared to ACN. If you are struggling to separate impurities with ACN, switching to methanol can alter the elution order and potentially achieve the desired separation.[9]

Q3: Do I need to use additives like Trifluoroacetic Acid (TFA) or Formic Acid in my mobile phase?

A3: Yes, it is highly recommended. Indazoles contain basic nitrogen atoms that can interact with residual acidic silanol groups on the silica support of the HPLC column. This secondary interaction is a primary cause of peak tailing.

Adding a small concentration (typically 0.05% to 0.1%) of an acid like TFA or formic acid to both the aqueous and organic mobile phase components serves two purposes:

  • Silanol Suppression: The acid protonates the free silanol groups, "masking" them and preventing them from interacting with the basic sites on your indazole.

  • Analyte Protonation: It ensures the indazole is consistently in its protonated (ionized) form, leading to a single, sharp chromatographic peak.

Expert Tip: Start with 0.1% formic acid as it is less aggressive on the column and instrument and is more compatible with mass spectrometry (LC-MS) if you need to identify collected fractions. Use TFA only if formic acid fails to provide adequate peak shape.

Q4: I'm developing a method from scratch. What is a good starting point for a gradient elution?

A4: A generic "scouting" gradient is an efficient way to determine the approximate retention time of your compound and the complexity of your mixture.[10] A good starting point allows you to survey a wide polarity range in a single run.

ParameterRecommended Starting Condition
Column C18, 5 µm particle size, 150 x 4.6 mm (analytical)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes, hold at 95% B for 5 min
Flow Rate 1.0 mL/min (for 4.6 mm ID column)
Detection UV, scan across a range (e.g., 210-400 nm) or use 254 nm
Column Temp 30 °C

This run will show you where your product elutes and how well it is separated from major impurities, providing the basis for method optimization.

Q5: How should I prepare my crude sample for injection?

A5: Proper sample preparation is critical to avoid peak distortion and column damage.[11][12]

  • Dissolve the Sample: Dissolve the crude material in a solvent that is weaker than or matched to the initial mobile phase conditions. The ideal solvent is the starting mobile phase itself (e.g., 95:5 Water/ACN).

  • Avoid Strong Solvents: Dissolving your sample in a very strong solvent (like 100% DMSO or DMF) and injecting it into a weak mobile phase will cause severe peak fronting and broadening. If you must use a strong solvent for solubility, use the absolute minimum volume.

  • Filter: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that can clog the column inlet frit, leading to high backpressure.

Core Protocol: A Step-by-Step Purification Workflow

This section provides a detailed methodology for the purification of a brominated indazole, from initial analytical scouting to preparative-scale isolation.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Analysis sample_prep 1. Sample Preparation (Dissolve & Filter) mobile_phase_prep 2. Mobile Phase Prep (Add Acid & Degas) system_prep 3. System Equilibration (Purge & Equilibrate Column) scout 4. Analytical Scouting Run (Broad Gradient) system_prep->scout optimize 5. Gradient Optimization (Shallow Gradient) scout->optimize prep_run 6. Preparative Run (Inject & Collect Fractions) optimize->prep_run analyze 7. Fraction Analysis (Check Purity) prep_run->analyze pool 8. Pool Pure Fractions analyze->pool evap 9. Solvent Evaporation pool->evap final_product Pure Compound evap->final_product

Caption: General HPLC Purification Workflow.

Methodology
  • System Preparation:

    • Prepare mobile phases A (e.g., Water + 0.1% Formic Acid) and B (e.g., ACN + 0.1% Formic Acid) using HPLC-grade solvents.[3]

    • Degas the mobile phases using sonication or vacuum filtration to prevent air bubbles in the system, which cause pressure fluctuations and baseline noise.[13]

    • Purge the pump lines to ensure they are filled with fresh mobile phase.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved (at least 10 column volumes).

  • Sample Preparation:

    • Accurately weigh a small amount of your crude brominated indazole.

    • Dissolve it in a minimal amount of a suitable solvent (ideally the initial mobile phase).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analytical Scouting Run:

    • Inject a small volume (e.g., 5-10 µL) onto an analytical column (e.g., 4.6 mm ID).

    • Run the generic scouting gradient described in FAQ #4.

    • Identify the retention time of your target compound and assess its separation from nearby impurities.

  • Gradient Optimization:

    • Based on the scouting run, create a shallower gradient focused around the elution time of your product. For example, if your product eluted at 60% B, you might design a new gradient that runs from 45% to 75% B over 20 minutes. This will increase the resolution between your product and closely eluting impurities.[14]

  • Preparative Run and Fraction Collection:

    • Switch to a preparative column of the same chemistry (e.g., 21.2 mm or 50 mm ID).

    • Scale the flow rate and gradient accordingly. (A simple rule of thumb: Flow_prep = Flow_analyt * (ID_prep / ID_analyt)²).

    • Inject a larger volume of your prepared sample. The maximum loading amount must be determined empirically to avoid column overload (which causes fronting and poor separation).

    • Collect fractions as peaks elute from the detector, ensuring you collect the beginning and end of the peak in separate fractions to isolate the purest part.

  • Post-Purification Analysis:

    • Analyze each collected fraction using the optimized analytical method to confirm its purity.

    • Pool the fractions that meet your purity requirements.

  • Solvent Evaporation:

    • Remove the mobile phase from the pooled fractions, typically using a rotary evaporator, to yield the final purified solid compound.

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Troubleshooting Decision Tree: Poor Peak Shape

G cluster_symptoms cluster_causes_tailing cluster_causes_fronting cluster_causes_split cluster_solutions start Problem: Poor Peak Shape tailing Symptom: Tailing Peak start->tailing fronting Symptom: Fronting Peak start->fronting split Symptom: Split/Shoulder Peak start->split cause_tail1 Cause: Secondary Silanol Interactions tailing->cause_tail1 cause_tail2 Cause: Column Overload (Mass) tailing->cause_tail2 cause_tail3 Cause: Mismatched Sample Solvent tailing->cause_tail3 cause_front1 Cause: Column Overload (Volume/Mass) fronting->cause_front1 cause_front2 Cause: Sample Solvent too Strong fronting->cause_front2 cause_split1 Cause: Co-eluting Impurity/Isomer split->cause_split1 cause_split2 Cause: Column Void or Contamination split->cause_split2 cause_split3 Cause: Sample Solvent Effect split->cause_split3 sol_tail1 Solution: Add/Increase Acid Modifier (0.1% FA or TFA) cause_tail1->sol_tail1 sol_tail2 Solution: Reduce Sample Concentration cause_tail2->sol_tail2 sol_tail3 Solution: Dissolve Sample in Mobile Phase cause_tail3->sol_tail3 sol_front1 Solution: Reduce Injection Volume/Mass cause_front1->sol_front1 sol_front2 Solution: Dissolve in Weaker Solvent cause_front2->sol_front2 sol_split1 Solution: Optimize Gradient / Change Column cause_split1->sol_split1 sol_split2 Solution: Flush or Replace Column cause_split2->sol_split2 sol_split3 Solution: Match Sample Solvent to Mobile Phase cause_split3->sol_split3

Caption: Troubleshooting Decision Tree for Poor Peak Shape.

Q&A: Specific Issues

Peak Shape Problems

  • Q: My peaks are tailing badly, even with formic acid. What's happening? A: Peak tailing is a classic symptom of unwanted secondary interactions. If 0.1% formic acid is insufficient, it could be due to several factors:

    • Strong Analyte-Silanol Interaction: Your specific brominated indazole may have a particularly strong basic character. Solution: Switch to 0.1% TFA, which is a stronger ion-pairing agent and more effective at masking silanols.

    • Column Age: An older column may have exposed more active silanol sites. Solution: Try a new column.

    • Mass Overload: You are injecting too much sample mass, saturating the stationary phase. Solution: Dilute your sample and inject less.

  • Q: My peaks are split or have a shoulder. How do I know if it's an impurity or a column problem? A: This is a common and critical diagnostic challenge.

    • Check for Co-elution: The shoulder could be a closely eluting impurity, such as a regioisomer from the bromination reaction.[3] Solution: Slow down your gradient (make it shallower) around the peak of interest. If the shoulder resolves into a separate peak, it's an impurity.

    • Check the Column: If changing the gradient doesn't help, the issue might be physical. A "void" or channel at the head of the column can cause the sample band to split. Solution: Disconnect the column, reverse it, and flush it with mobile phase at a low flow rate. If this doesn't work, the column may need to be replaced.

    • Check Sample Solvent: Injecting a large volume of sample dissolved in a solvent much stronger than the mobile phase can cause peak splitting. Solution: Re-prepare the sample in the mobile phase or a weaker solvent.

Retention & Resolution Problems

  • Q: My retention times are shifting from one run to the next. How can I stabilize my method? A: Unstable retention times point to a lack of equilibrium in your system.

    • Insufficient Equilibration: This is the most common cause. Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase before each injection.

    • Mobile Phase Issues: The mobile phase composition may be changing due to evaporation of the more volatile organic component or improper mixing. Solution: Ensure solvent bottle caps are tight and that your pump's proportioning valves are working correctly. Preparing the mobile phase manually ("pre-mixing") can help diagnose a faulty pump mixer.[11]

    • Temperature Fluctuations: Chromatography is sensitive to temperature. Solution: Use a thermostatted column compartment to maintain a constant temperature.

  • Q: I can't separate my product from a key impurity. What are my options? A: This is a selectivity problem. When a shallow gradient isn't enough, you need to change the underlying chemistry of the separation.

    • Change the Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). This alters the interactions between the analytes and the mobile/stationary phases and can change elution order.[9]

    • Change the Stationary Phase: If changing the mobile phase fails, the next step is to change the column. Move from a C18 to a Phenyl-Hexyl column to introduce different (π-π) interactions.

    • Adjust pH: If your molecule has other ionizable groups, adjusting the mobile phase pH (within the column's stable range, typically pH 2-8) can dramatically alter retention and selectivity.[8]

System Problems

  • Q: My system backpressure has suddenly become very high. What should I do? A: High backpressure indicates a blockage. Isolate the source systematically:

    • Remove the Column: Disconnect the column and replace it with a union. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., injector, tubing).

    • Fixing a Column Blockage: The inlet frit is likely clogged with particulate matter. Solution: Reverse the column and flush it with a strong solvent (like isopropanol) at a low flow rate. If this fails, the column must be replaced. Using guard columns and always filtering samples can prevent this.[5]

  • Q: My baseline is very noisy. What are the likely causes? A: A noisy baseline can obscure small peaks and make integration unreliable.

    • Air Bubbles: The most common cause is dissolved gas in the mobile phase. Solution: Degas your solvents thoroughly.[15]

    • Pump/Mixer Issues: Inconsistent mixing or faulty pump check valves can cause rhythmic baseline pulses. Solution: Purge the system. If the problem persists, service the pump check valves.[13]

    • Contamination: A contaminated mobile phase or a dirty flow cell in the detector can cause a noisy or drifting baseline. Solution: Prepare fresh mobile phase and flush the system.[16]

Table: Common Impurities in Brominated Indazole Synthesis
Impurity TypePotential SourceIdentification & Resolution Tip
Unreacted Starting Material Incomplete reactionOften significantly more polar. Should elute much earlier in a reversed-phase gradient.[4]
Regioisomers Non-selective bromination reactionMay have very similar retention times. Use a shallow gradient or a Phenyl-Hexyl column to improve resolution. LC-MS can confirm they have the same mass.
Di- or Poly-brominated Species Over-bromination (excess brominating agent)Less polar than the desired mono-brominated product. Will elute later in the gradient. Can be identified by mass spectrometry.[3][4]
Hydrolyzed/Degradation Products Instability during workup or storageOften more polar. Forced degradation studies can help identify these potential impurities.[17]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 5-Bromo-2,4-dimethyl-2H-indazole by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is the bedrock of innovation. Within the vast landscape of heterocyclic chemistry, indazole derivatives hold a prominent position due to their diverse pharmacological activities.[1] The isomeric forms of substituted indazoles, particularly the N1 and N2 regioisomers, often exhibit distinct biological profiles, necessitating unambiguous characterization. This guide provides an in-depth technical comparison and characterization of 5-Bromo-2,4-dimethyl-2H-indazole , a key building block in medicinal chemistry, utilizing the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present a self-validating analytical workflow, grounded in authoritative principles of spectroscopic analysis.

The Analytical Challenge: Distinguishing Isomers and Confirming Structure

The synthesis of substituted indazoles can often yield a mixture of N1 and N2 isomers.[1] The position of the N-alkylation significantly influences the electronic environment of the heterocyclic ring system, leading to discernible differences in their spectroscopic signatures. Our objective is to unequivocally confirm the structure of this compound and provide a comparative framework against its potential N1 isomer and other related structures.

Analytical Workflow: A Synergistic Approach

A robust analytical strategy for structural elucidation relies on the complementary nature of different spectroscopic techniques. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, while mass spectrometry reveals the molecular weight and fragmentation patterns, offering crucial clues about the compound's composition and substructures.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI, ESI-MS/MS) purification->ms interpretation Data Interpretation & Comparison nmr->interpretation ms->interpretation structure Final Structure Confirmation interpretation->structure

Caption: A streamlined workflow for the synthesis, purification, and structural elucidation of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Experimental Choices: A high-field NMR spectrometer (e.g., 500 MHz) is chosen to achieve optimal signal dispersion, which is crucial for resolving the aromatic protons and accurately measuring coupling constants. Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds and provides a clean spectral window. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[2]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically -1 to 13 ppm).

    • Employ a sufficient number of scans (e.g., 16-32) to obtain a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (Optional but Recommended):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded ¹H and ¹³C atoms.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Mass Spectrometry (MS)

Rationale for Experimental Choices: Both Electron Ionization (EI) and Electrospray Ionization (ESI) are employed to gain complementary information. EI, a "hard" ionization technique, induces fragmentation, providing valuable structural information.[3] ESI is a "soft" ionization technique that typically yields the protonated molecule, confirming the molecular weight.[4]

Step-by-Step Methodology:

  • Electron Ionization (EI-MS):

    • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.

    • Utilize a standard electron energy of 70 eV to induce ionization and fragmentation.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

  • Electrospray Ionization (ESI-MS):

    • Prepare a dilute solution of the sample in a solvent mixture suitable for ESI (e.g., methanol/water with 0.1% formic acid).

    • Infuse the solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Presentation and Interpretation

NMR Spectroscopic Data

The following table summarizes the anticipated ¹H and ¹³C NMR data for this compound.

¹H NMR Data (500 MHz, CDCl₃) ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) , Multiplicity , Integration , Assignment Chemical Shift (δ, ppm) , Assignment
7.85 (s, 1H, H-3)148.5 (C-7a)
7.40 (d, J = 8.5 Hz, 1H, H-6)135.0 (C-3)
7.15 (d, J = 8.5 Hz, 1H, H-7)129.0 (C-4)
4.05 (s, 3H, N-CH₃)125.5 (C-6)
2.50 (s, 3H, C4-CH₃)122.0 (C-7)
115.0 (C-5)
112.0 (C-3a)
38.0 (N-CH₃)
15.0 (C4-CH₃)

Interpretation of NMR Data:

  • ¹H NMR: The most downfield signal at 7.85 ppm is assigned to the H-3 proton, a characteristic feature of 2H-indazoles where this proton is deshielded.[1] The two doublets in the aromatic region with a coupling constant of 8.5 Hz are indicative of ortho-coupled protons on the benzene ring (H-6 and H-7). The two singlets at 4.05 and 2.50 ppm correspond to the N-methyl and C4-methyl protons, respectively. The integration values (1H, 1H, 1H, 3H, 3H) are consistent with the proposed structure.

  • ¹³C NMR: The spectrum is expected to show nine distinct carbon signals, consistent with the molecular formula. The chemical shifts are assigned based on established substituent effects and comparison with data for similar indazole derivatives. The presence of the bromine atom at C-5 is expected to shift this carbon's resonance upfield due to the heavy atom effect, while the directly attached carbons (C-4 and C-6) would be deshielded.

Mass Spectrometric Data
Mass Spectrometry Data
Technique Key Ions (m/z) and Interpretation
EI-MS224/226 (M⁺, isotopic pattern for one Br atom), 209/211 ([M-CH₃]⁺), 144 ([M-Br]⁺), 129 ([M-Br-CH₃]⁺)
ESI-MS225/227 ([M+H]⁺, isotopic pattern for one Br atom)

Interpretation of MS Data:

  • EI-MS: The molecular ion peak (M⁺) is expected to exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 224 and 226, which is a definitive indicator of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). Key fragmentation pathways would involve the loss of a methyl radical ([M-CH₃]⁺) and the loss of a bromine radical ([M-Br]⁺).

  • ESI-MS: In positive ion mode, the spectrum will be dominated by the protonated molecule ([M+H]⁺) at m/z 225 and 227, again showing the characteristic bromine isotopic signature. This confirms the molecular weight of the compound.

fragmentation_pathway M Molecular Ion (M⁺) m/z 224/226 M_minus_CH3 [M-CH₃]⁺ m/z 209/211 M->M_minus_CH3 -CH₃• M_minus_Br [M-Br]⁺ m/z 144 M->M_minus_Br -Br• M_minus_Br_minus_CH3 [M-Br-CH₃]⁺ m/z 129 M_minus_Br->M_minus_Br_minus_CH3 -CH₃•

Caption: Proposed key fragmentation pathways for this compound under Electron Ionization (EI).

Comparison with Alternatives: The Case of the N1 Isomer

The corresponding N1 isomer, 5-Bromo-1,4-dimethyl-1H-indazole, would exhibit distinct NMR and MS characteristics.

  • NMR: In the ¹H NMR spectrum of the N1 isomer, the H-3 proton would be expected to appear at a higher field (more shielded) compared to the N2 isomer. The chemical shifts of the aromatic protons would also differ due to the change in the electronic environment.

  • MS: While the molecular ion and the [M+H]⁺ ion would have the same m/z values, the relative abundances of the fragment ions in the EI-MS spectrum could differ due to the different stability of the resulting fragment ions.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR spectroscopy and mass spectrometry. The ¹H and ¹³C NMR data provide a detailed map of the molecular framework, with the chemical shift of the H-3 proton being a key diagnostic marker for the 2H-indazole scaffold. Mass spectrometry confirms the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern, while the fragmentation pattern offers further structural corroboration. This comprehensive analytical approach provides a self-validating system for the unambiguous characterization of this important heterocyclic building block, ensuring its correct identification for downstream applications in research and drug development.

References

The Isomer Effect: A Comparative Guide to the Biological Activity of 1H- and 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole.[1] While the 1H-tautomer is generally the more thermodynamically stable form, the seemingly subtle difference in the position of a single nitrogen-bound proton profoundly impacts the molecule's physicochemical properties and, consequently, its biological activity.[1][3]

This guide provides an in-depth, objective comparison of the biological activities of these two principal indazole isomers. By synthesizing data from numerous studies, we will explore how this isomeric variation dictates therapeutic potential, offering field-proven insights to inform rational drug design and future research endeavors.

The Foundation: Physicochemical Differences Between Indazole Isomers

The distinct biological profiles of 1H- and 2H-indazoles are rooted in their fundamental physicochemical differences. The position of the NH proton alters the electron distribution, dipole moment, and hydrogen bonding capabilities of the molecule. These differences, though subtle, govern how the molecule interacts with biological targets.

A comparative analysis of 1-methyl-1H-indazole and 2-methyl-2H-indazole provides a clear quantitative illustration of these differences.[3][4]

Table 1: Comparison of Physicochemical Properties of Methyl-Substituted Indazole Isomers.[3][4]

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleCausality and Implication for Biological Activity
Basicity (pKb) 0.422.02The higher pKb of the 2H-isomer indicates it is a stronger base. This can significantly alter ionization at physiological pH, affecting solubility, cell permeability, and the ability to form ionic interactions with target proteins.
Dipole Moment (D) 1.503.4The substantially larger dipole moment of the 2H-isomer suggests a more polarized molecule. This can lead to stronger dipole-dipole interactions with polar residues in a protein binding pocket, potentially increasing binding affinity.

These fundamental differences provide a compelling rationale for the observed variations in biological activity. The choice of the N1 or N2 position for substitution is a critical decision in the design of indazole-based drugs, as it can dramatically alter the resulting pharmacological profile.

Comparative Biological Activities: A Tale of Two Isomers

While both indazole isomers have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, there are discernible trends in their therapeutic applications and potencies.[2]

Anticancer Activity: A Prominent Role for 1H-Indazoles

The 1H-indazole scaffold is a cornerstone of many successful anticancer agents, particularly kinase inhibitors.[5] Marketed drugs like Axitinib (VEGFR inhibitor) and Entrectinib (TRK/ROS1/ALK inhibitor) are built upon the 1H-indazole core.[1] Research consistently demonstrates the potent antiproliferative activity of 1H-indazole derivatives across a multitude of cancer cell lines.

In contrast, while 2H-indazoles also exhibit anticancer properties, they are explored less frequently for this indication. However, emerging research is revealing their potential. For instance, certain 3-carboxamido-2H-indazole derivatives have been identified as potent and selective CRAF inhibitors with significant antiproliferative activity against melanoma cell lines.[1]

Table 2: Comparative Antiproliferative Activity (IC₅₀, µM) of Representative Indazole Isomers

Isomer TypeCompoundCancer Cell LineIC₅₀ (µM)Reference
1H-Indazole Compound 2f4T1 (Breast)0.23[6]
A549 (Lung)0.89[6]
HepG2 (Liver)1.15[6]
MCF-7 (Breast)0.43[6]
1H-Indazole Compound 6oK562 (Leukemia)5.15[7]
A549 (Lung)>40[7]
PC-3 (Prostate)18.3[7]
2H-Indazole Compound 110WM3629 (Melanoma)0.0386[1]
2H-Indazole Polysubstituted Indazole 7dA2780 (Ovarian)0.64[8]
A549 (Lung)2.3[8]

This data highlights that while 1H-indazoles are broadly effective, potent 2H-isomers can be developed, often exhibiting high potency against specific cancer types.

Kinase Inhibition: The Structural Imperative

The orientation of the indazole ring and its substituents is critical for effective kinase inhibition, as it dictates the hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. The 1H-indazole-3-amine moiety, for example, is recognized as an effective "hinge-binding" fragment, crucial for the activity of drugs like Linifanib.[7]

The importance of the nitrogen position is clearly illustrated in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. One study noted that for a particular series of compounds, an indazole with nitrogen at the 2-position was important for the required inhibition against FGFR1.[1] This underscores that for specific kinase targets, the 2H-isomer may offer a superior binding orientation compared to its 1H counterpart.

Neuropharmacology: A Case Study in M1 Allosteric Modulators

The development of positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor, a target for cognitive disorders, provides a striking example of isomeric differentiation. Studies on dihydropyrazolo[1,5-a]pyrazin-4-(5H)-ones revealed that regioisomeric N-Me indazoles had a profound effect on M1 PAM activity. This direct comparison within the same molecular scaffold definitively shows that the choice between N1 and N2 substitution can be the difference between a highly potent compound and an inactive one.

Mechanism of Action: Impact on Cellular Signaling

Many indazole-based anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The isomeric form of the indazole can influence which pathways are targeted and with what potency.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is frequently dysregulated in cancer. Several 1H-indazole derivatives have been developed as potent inhibitors of this pathway. These inhibitors typically function by competing with ATP at the kinase domain of PI3K or Akt, thereby blocking downstream signaling.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Indazole_Inhibitor 1H-Indazole Inhibitor Indazole_Inhibitor->PI3K Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation

Caption: 1H-Indazole inhibitors blocking the PI3K/Akt pathway.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to compare the biological activity of indazole isomers.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of indazole isomers on the metabolic activity of cancer cells, which is an indicator of cell viability.

Causality: The MTT assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Indazole Isomers (Test Cmpds) A->B C 3. Incubate (e.g., 48h, 37°C) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h, 37°C) D->E F 6. Add Solubilization Solution (e.g., DMSO) E->F G 7. Read Absorbance (~570nm) F->G H 8. Calculate IC50 Values G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1H- and 2H-indazole test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of indazole isomers to inhibit the activity of a specific protein kinase by quantifying ATP consumption.

Causality: Kinase activity results in the conversion of ATP to ADP. This assay measures the amount of ATP remaining after the kinase reaction. A luminescent signal is generated that is proportional to the ATP concentration. Therefore, a lower luminescent signal indicates higher kinase activity and weaker inhibition by the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the indazole isomers in DMSO.

  • Assay Setup: In a 96-well plate, add 2.5 µL of the serially diluted indazole isomers or DMSO vehicle control to each well.

  • Kinase Addition: Add 2.5 µL of the kinase of interest (e.g., VEGFR-2, Akt) in kinase buffer to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically, typically near the Km for ATP.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each indazole isomer.

Conclusion and Future Perspectives

The isomeric relationship between 1H- and 2H-indazoles is a critical determinant of their biological activity. The 1H-indazole scaffold has been extensively and successfully utilized in the development of anticancer drugs, particularly kinase inhibitors. However, this guide demonstrates that 2H-indazoles are not merely synthetic curiosities but represent a valuable, and perhaps underexplored, isomeric space for drug discovery. Their distinct electronic and physical properties can offer unique binding interactions and pharmacological profiles.

For researchers in the field, the key takeaway is the imperative of considering both isomers in early-stage drug discovery. The regioselective synthesis of either the 1H- or 2H-indazole core should be a deliberate choice based on the target biology and structure-activity relationship (SAR) data, rather than a default to the more stable 1H-tautomer. Future research focusing on the systematic synthesis and parallel biological evaluation of isomeric pairs will undoubtedly uncover novel therapeutic agents with improved potency, selectivity, and clinical outcomes.

References

A Senior Application Scientist's Comparative Guide to the Validation of 5-Bromo-2,4-dimethyl-2H-indazole Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 5-Bromo-2,4-dimethyl-2H-indazole is a pivotal building block in the synthesis of various therapeutic agents, notably in the development of novel anti-cancer and anti-inflammatory drugs.[1] Its chemical structure, featuring a brominated indazole core, imparts unique reactivity, making it a valuable synthon.[1][2] However, the synthetic routes to this intermediate can introduce a spectrum of impurities, including regioisomers, starting material residues, and by-products from side reactions. Therefore, a robust, validated analytical method for purity assessment is indispensable.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will explore the rationale behind the chosen chromatographic conditions, present a detailed validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines[3][4][5][6], and objectively compare the performance of the primary HPLC method with alternative analytical technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

The Cornerstone of Purity Analysis: A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) remains a ubiquitous and trusted technique in pharmaceutical quality control for its versatility, robustness, and quantitative accuracy.[7][8] For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's moderate polarity for effective separation from both more polar and less polar impurities.

Method Development Rationale: A Causality-Driven Approach

The selection of each parameter in the HPLC method is a deliberate choice aimed at achieving optimal separation and detection.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides excellent retention and separation of a wide range of organic molecules. The 5 µm particle size offers a good balance between efficiency and backpressure, making it suitable for standard HPLC systems.[9]

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the timely elution of all potential impurities with varying polarities. Acetonitrile is chosen for its low UV cutoff and viscosity. A phosphate buffer is included to maintain a consistent pH, thereby ensuring reproducible retention times and peak shapes, particularly for any ionizable impurities.

  • Detection Wavelength: Based on the aromatic nature of the indazole ring, UV detection is appropriate. A preliminary UV scan of this compound would reveal its chromophores. For this guide, a wavelength of 254 nm is selected, a common choice for aromatic compounds that provides good sensitivity.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good compromise between analysis time and separation efficiency. Maintaining a constant column temperature, for instance, at 30 °C, is crucial for ensuring the reproducibility of retention times.

Experimental Protocol: HPLC Purity Validation

This protocol is designed as a self-validating system, where the results from each validation parameter reinforce the method's suitability for its intended purpose, as stipulated by ICH Q2(R1) guidelines.[3][4][10]

1. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

4. Validation Parameters (as per ICH Q2(R1)): [3][4][10]

  • Specificity: Analyze the diluent, a placebo (if in a formulation), the reference standard, and a stressed sample (e.g., acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.

  • Linearity: Prepare a series of solutions of the reference standard at five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (should be ≥ 0.999).

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of the reference standard into a sample mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Weigh Sample & Reference Standard dissolve Dissolve in Diluent (Acetonitrile/Water) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to HPLC Vials filter->vial autosampler Autosampler Injection vial->autosampler column C18 Column Separation (Gradient Elution) autosampler->column detector UV Detection at 254 nm column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Peak Integration & Identification chromatogram->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Final Report & Certificate of Analysis calculate->report

Caption: Workflow for HPLC purity validation of this compound.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a robust and reliable method, it is essential to understand its performance in the context of other available analytical technologies.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC is an evolution of HPLC that utilizes smaller column particles (<2 µm) and higher operating pressures (up to 15,000 psi).[7][9][11][12]

  • Advantages:

    • Faster Analysis: UPLC can significantly reduce run times, often from 15-20 minutes in HPLC to under 5 minutes, dramatically increasing laboratory throughput.[7][9][12]

    • Improved Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, resulting in better separation of closely eluting impurities and higher sensitivity for detecting trace components.[11][12]

    • Reduced Solvent Consumption: Faster run times and lower flow rates translate to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option in the long run.[9][11]

  • Disadvantages:

    • Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.[11]

    • Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system requires careful optimization and re-validation.

Gas Chromatography (GC): A Niche Application for Volatile Impurities

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, GC would primarily be useful for detecting volatile impurities from the synthesis, such as residual solvents or volatile starting materials. The main compound itself may require derivatization to increase its volatility for GC analysis.

  • Advantages:

    • High Sensitivity for Volatile Analytes: GC, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers excellent sensitivity for volatile organic compounds.[13]

    • Excellent for Residual Solvent Analysis: GC is the gold standard for quantifying residual solvents according to ICH Q3C guidelines.

    • High Selectivity with MS Detection: GC-MS provides structural information, aiding in the identification of unknown impurities. The characteristic isotopic pattern of bromine makes it easily identifiable by MS.[14][15]

  • Disadvantages:

    • Limited to Thermally Stable and Volatile Compounds: Non-volatile or thermally labile impurities will not be detected.

    • Potential Need for Derivatization: The main compound may require a chemical modification step before analysis, adding complexity to the sample preparation.

Performance Comparison at a Glance

The following table summarizes the key performance characteristics of the validated HPLC method against UPLC and GC for the purity assessment of this compound.

ParameterValidated HPLC MethodUPLC MethodGC-MS Method
Purity Determination QuantitativeQuantitativeQuantitative (for volatile analytes)
Typical Analysis Time ~22 minutes~5-8 minutes~15-20 minutes
Resolution HighVery HighVery High (for separated peaks)
Limit of Quantitation (LOQ) ~0.05%~0.01%~0.001% (for specific compounds)
Precision (RSD) < 2%< 1.5%< 5%
Applicability Broad range of impuritiesBroad range of impuritiesVolatile and thermally stable impurities
System Cost ModerateHighHigh

Choosing the Right Analytical Tool: A Decision Framework

The selection of the optimal analytical method is contingent upon the specific requirements of the analysis, from early-stage research to stringent quality control in a GMP environment.

Decision_Framework start Define Analytical Need q1 Routine QC & Purity Assay? start->q1 q3 Analysis of Volatile Impurities/Residual Solvents? q1->q3 No hplc Validated HPLC Method q1->hplc Yes q2 High Throughput Needed? q2->hplc No uplc UPLC Method q2->uplc Yes q3->hplc No, for general purity gc GC-MS Method q3->gc Yes hplc->q2 Consider Throughput

Caption: Decision framework for selecting the appropriate analytical method.

Conclusion

For the comprehensive purity validation of this compound, a validated reverse-phase HPLC method stands as the gold standard, offering a judicious balance of performance, reliability, and accessibility.[8][16] It provides the quantitative accuracy and specificity required for quality control in pharmaceutical development and manufacturing.

While HPLC is the workhorse, UPLC presents a superior alternative for high-throughput environments where speed and sensitivity are paramount.[9][12] Conversely, GC-MS carves out a critical niche for the specialized analysis of volatile impurities and residual solvents, which are often outside the scope of a primary HPLC purity method.

Ultimately, a multi-faceted approach, leveraging HPLC as the primary method for purity and impurity profiling, complemented by GC for volatile components, constitutes a robust and comprehensive analytical strategy. This ensures the highest quality of this compound, thereby safeguarding the integrity of the subsequent API synthesis and, ultimately, patient safety.

References

A Comparative Analysis of the Anti-inflammatory Properties of Indazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anti-inflammatory therapeutics, the indazole scaffold has emerged as a privileged structure, demonstrating significant potential in modulating key inflammatory pathways. This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of various indazole derivatives, supported by experimental data and mechanistic insights. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation anti-inflammatory agents.

The Enduring Promise of the Indazole Scaffold

Indazole, a bicyclic heteroaromatic compound, has garnered considerable attention in medicinal chemistry due to its structural resemblance to endogenous purines, allowing for favorable interactions with biological targets. This unique characteristic has led to the development of several commercially successful drugs containing the indazole moiety, such as the anti-inflammatory agent Bendazac and the antiemetic Granisetron. The versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Mechanistic Underpinnings of Anti-inflammatory Action

The anti-inflammatory effects of indazole derivatives are primarily attributed to their ability to modulate key enzymatic and signaling pathways that drive the inflammatory response. The principal mechanisms include:

  • Inhibition of Cyclooxygenase-2 (COX-2): Many indazole-based compounds exhibit selective inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. This selectivity is a critical attribute, as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors that also target the constitutively expressed COX-1 isoform.

  • Suppression of Pro-inflammatory Cytokines: Indazole derivatives have been shown to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These cytokines play a pivotal role in amplifying and perpetuating the inflammatory cascade.

  • Modulation of Intracellular Signaling Pathways: The anti-inflammatory effects of indazoles are often mediated through the inhibition of critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways. These pathways regulate the transcription of a wide array of genes involved in inflammation.

Comparative Efficacy of Indazole Derivatives: In Vivo and In Vitro Evidence

The anti-inflammatory potential of indazole derivatives has been extensively evaluated in both preclinical in vivo models and in vitro assays. This section presents a comparative analysis of representative indazole compounds, highlighting the impact of structural modifications on their activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely accepted and robust assay for evaluating the acute anti-inflammatory activity of novel compounds. The injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema, which can be quantified over time.

A study comparing the anti-inflammatory effects of indazole, 5-aminoindazole, and 6-nitroindazole demonstrated a clear structure-activity relationship.[1] At a dose of 100 mg/kg, 5-aminoindazole exhibited the most potent anti-inflammatory effect, with an 83.09% inhibition of paw edema at the 5-hour time point, which was comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (84.50% inhibition).[1] In contrast, the parent indazole molecule and 6-nitroindazole showed lower efficacy, with 61.03% and 72.83% inhibition, respectively.[1]

CompoundDose (mg/kg)Max. Inhibition of Edema (%)Reference
Indazole10061.03[1]
5-Aminoindazole10083.09[1]
6-Nitroindazole10072.83[1]
Diclofenac (Standard)1084.50[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a standardized method for assessing the in vivo anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (e.g., indazole derivatives) and vehicle

  • Positive control (e.g., Diclofenac)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at various doses).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compounds orally via gavage one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Grouping Animal Grouping Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Admin Compound Administration Baseline->Admin Carrageenan Carrageenan Injection Admin->Carrageenan Measurement Paw Volume Measurement (hourly) Carrageenan->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition

The ability of indazole derivatives to selectively inhibit the COX-2 enzyme is a key determinant of their anti-inflammatory potential and safety profile. In vitro COX inhibition assays are crucial for determining the potency (IC50 value) and selectivity of these compounds.

The same study that evaluated the in vivo activity also assessed the in vitro COX-2 inhibitory activity of indazole, 5-aminoindazole, and 6-nitroindazole.[1] The results demonstrated that 5-aminoindazole was the most potent COX-2 inhibitor, with an IC50 value of 12.32 µM.[1] This was followed by 6-nitroindazole (IC50 = 19.22 µM) and the parent indazole (IC50 = 23.42 µM).[1] The potent COX-2 inhibition by 5-aminoindazole correlates well with its superior in vivo anti-inflammatory activity. For comparison, the selective COX-2 inhibitor celecoxib exhibited an IC50 of 5.10 µM in the same assay.[1]

CompoundCOX-2 IC50 (µM)Reference
Indazole23.42[1]
5-Aminoindazole12.32[1]
6-Nitroindazole19.22[1]
Celecoxib (Standard)5.10[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (e.g., indazole derivatives)

  • Positive control (e.g., Celecoxib)

  • Assay buffer

  • Detection reagent (e.g., ELISA kit for PGE2)

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, test compounds, and positive control in the assay buffer.

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the COX-2 enzyme and varying concentrations of the test compounds or positive control. Incubate for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specific duration to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis Reagents Reagent Preparation Incubation Enzyme & Inhibitor Incubation Reagents->Incubation Initiation Reaction Initiation (add Substrate) Incubation->Initiation Reaction Reaction Incubation Initiation->Reaction Termination Reaction Termination Reaction->Termination Detection PGE2 Detection (ELISA) Termination->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Caption: Workflow for the in vitro COX-2 inhibition assay.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory properties of indazole derivatives extend beyond direct enzyme inhibition to the modulation of complex intracellular signaling cascades. The NF-κB and AP-1 signaling pathways are critical regulators of inflammatory gene expression, and their inhibition represents a key mechanism of action for many anti-inflammatory compounds.

Inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, activate a cascade of events that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes, including those encoding COX-2, TNF-α, and IL-1β.

Similarly, inflammatory signals can activate various mitogen-activated protein kinases (MAPKs), which in turn activate the transcription factor AP-1. Activated AP-1 also translocates to the nucleus and promotes the expression of pro-inflammatory genes.

Indazole derivatives can interfere with these pathways at multiple points. For instance, they can inhibit the activity of IKK, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. They can also suppress the activation of MAPKs, leading to reduced AP-1 activity. The ability of indazole compounds to modulate these central signaling hubs underscores their potential as broad-spectrum anti-inflammatory agents.

Signaling Pathway Diagram:

G cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS / Cytokines IKK IKK LPS->IKK MAPK MAPKs LPS->MAPK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene AP1_nuc->Gene COX2 COX-2 Gene->COX2 TNFa TNF-α Gene->TNFa IL1b IL-1β Gene->IL1b Indazoles Indazole Derivatives Indazoles->IKK inhibit Indazoles->MAPK inhibit Indazoles->COX2 inhibit

Caption: Indazole derivatives inhibit inflammatory responses by targeting key signaling pathways.

Conclusion and Future Directions

The indazole scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. The comparative data presented in this guide demonstrate that strategic structural modifications of the indazole ring can lead to significant improvements in both in vivo and in vitro anti-inflammatory activity. The multifaceted mechanism of action, encompassing the inhibition of COX-2, suppression of pro-inflammatory cytokines, and modulation of key signaling pathways like NF-κB and AP-1, positions indazole derivatives as attractive candidates for further investigation.

Future research efforts should focus on expanding the structure-activity relationship studies to include a wider range of indazole analogs, with the aim of identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of the molecular interactions between indazole derivatives and their biological targets will be crucial for the rational design of the next generation of indazole-based anti-inflammatory drugs.

References

Navigating Indazole Synthesis: A Comparative Guide to Alternatives for 5-Bromo-2,4-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast array of functionalized indazoles, 5-Bromo-2,4-dimethyl-2H-indazole serves as a critical and versatile building block. Its primary utility lies in the strategic placement of a bromine atom at the C5 position, providing a reliable synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[2][3] This guide offers a deep dive into the synthetic applications of this key intermediate and provides a comparative analysis of viable alternatives, empowering researchers to make informed decisions for their synthetic strategies.

The Role of this compound in Synthesis

The true value of this compound is realized in its capacity to undergo a variety of cross-coupling reactions. The electron-rich indazole nucleus, combined with the robust C(sp²)-Br bond, makes it an ideal substrate for reactions that build molecular complexity, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are fundamental to drug discovery, allowing for the modular assembly of complex aryl and heteroaryl structures.

The Suzuki-Miyaura coupling, in particular, is a widely employed strategy. It involves the reaction of the bromo-indazole with an organoboron reagent, catalyzed by a palladium complex, to form a new C-C bond.[1] This reaction's reliability and broad functional group tolerance have cemented its status as a go-to method for synthesizing 5-aryl indazole derivatives.

Strategic Alternatives to this compound

While effective, reliance on a single building block can present limitations related to cost, commercial availability, or the desire for orthogonal reactivity. Several strategic alternatives exist, each with distinct advantages depending on the synthetic goal.

  • Other C5-Halogenated Indazoles (Iodo and Chloro Analogs): A direct alternative involves replacing the bromine atom with another halogen. The choice of halogen significantly impacts reactivity in the rate-limiting oxidative addition step of the catalytic cycle.[4]

    • 5-Iodo-2,4-dimethyl-2H-indazole: The carbon-iodine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst. This translates to faster reaction times and often allows for milder reaction conditions compared to the bromo analog.[5]

    • 5-Chloro-2,4-dimethyl-2H-indazole: The carbon-chlorine bond is stronger, making this analog less reactive. While often more cost-effective, chloro-indazoles typically require more specialized and highly active catalyst systems (e.g., those employing sterically hindered phosphine ligands or N-heterocyclic carbenes) to achieve efficient coupling.[6]

  • Indazole Boronic Acids and Esters: This approach reverses the polarity of the Suzuki coupling partners. Instead of the halo-indazole acting as the electrophile, a 2,4-dimethyl-2H-indazole-5-boronic acid (or its pinacol ester) serves as the nucleophilic partner, reacting with a variety of aryl or heteroaryl halides. This strategy is particularly advantageous when the desired aryl/heteroaryl coupling partner is more readily available as a halide than as a boronic acid.

  • Convergent Synthetic Strategies: A more fundamental alternative is to move away from functionalizing a pre-built indazole core. Convergent syntheses build the indazole ring from precursors that already contain the desired C5-substituent. This can shorten the overall synthetic sequence and avoid late-stage, potentially low-yielding, cross-coupling reactions. For example, a suitably substituted 2-bromobenzaldehyde can be used in a one-pot, three-component reaction with a primary amine and sodium azide to construct the 2H-indazole ring system directly.[7][8]

Head-to-Head Performance Comparison

The choice of strategy profoundly affects reaction outcomes. Below is a comparative overview of these alternatives in the context of the Suzuki-Miyaura coupling.

Strategy Key Reagent Typical Catalyst System Relative Reactivity Advantages Disadvantages
Standard This compoundPd(dppf)Cl₂, Pd(PPh₃)₄ModerateWidely available, well-documented reactivity.[2]May require elevated temperatures; less reactive than iodo analog.
High Reactivity 5-Iodo-2,4-dimethyl-2H-indazolePd(OAc)₂, Pd(PPh₃)₄HighMilder conditions, faster reactions, higher yields.[5]Iodo compounds are often more expensive and less stable.
Cost-Effective 5-Chloro-2,4-dimethyl-2H-indazoleBuchwald or NHC ligandsLowLower cost of starting material.Requires more sophisticated/expensive catalysts and ligands.[6]
Reversed Polarity 2,4-dimethyl-2H-indazole-5-boronic acidPd(dppf)Cl₂, Pd(OAc)₂ModerateExpands substrate scope to aryl halides.Requires synthesis of the boronic acid; protodeboronation can be a side reaction.[2]
Convergent Substituted 2-bromobenzaldehydeCopper-based catalystsN/AFewer steps, avoids late-stage coupling.[8]Substrate synthesis can be complex; may have regioselectivity issues.

Experimental Protocols

To illustrate the practical application of these strategies, detailed protocols for a representative Suzuki-Miyaura coupling are provided below.

Protocol 1: Standard Suzuki-Miyaura Coupling using 5-Bromo-1-ethyl-1H-indazole

This protocol is adapted from a procedure for a structurally similar 5-bromo-1-ethyl-1H-indazole, which demonstrates the typical conditions for this class of compounds.[2][3]

Materials:

  • 5-Bromo-1-ethyl-1H-indazole (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethoxyethane (DME)

Procedure:

  • To a flame-dried reaction vessel, add 5-bromo-1-ethyl-1H-indazole, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous DME via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Convergent Synthesis of a 2H-Indazole Derivative

This protocol is a general representation of a copper-catalyzed, three-component synthesis.[8]

Materials:

  • 2-Bromobenzaldehyde derivative (1.0 eq)

  • Primary Amine (1.1 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • DMSO

Procedure:

  • In a reaction tube, combine the 2-bromobenzaldehyde derivative, primary amine, sodium azide, and CuI.

  • Add DMSO as the solvent.

  • Seal the tube and heat the mixture to 120 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to yield the desired 2H-indazole.

Visualization of Synthetic Strategies

The choice between a linear, post-modification strategy and a convergent one can be visualized to clarify the workflow.

G cluster_0 Strategy 1: Linear Cross-Coupling cluster_1 Strategy 2: Convergent Synthesis A This compound C Suzuki-Miyaura Coupling (Pd-Catalyzed) A->C B Arylboronic Acid B->C D Target Molecule: 5-Aryl-2,4-dimethyl-2H-indazole C->D E Substituted 2-Bromobenzaldehyde G One-Pot Cyclization (Cu-Catalyzed) E->G F Primary Amine + Sodium Azide F->G H Target Molecule: 5-Aryl-2,4-dimethyl-2H-indazole G->H

Comparison of linear vs. convergent synthetic workflows.

A logical decision-making process can help guide the selection of an appropriate synthetic route.

DecisionTree start Goal: Synthesize a 5-Aryl-2,4-dimethyl-2H-indazole q1 Is the required arylboronic acid readily available/simple to synthesize? start->q1 q2 Is the corresponding 2-bromobenzaldehyde precursor available? q1->q2 No s1 Use 5-Bromo-2,4-dimethyl- 2H-indazole (Standard Suzuki) q1->s1 Yes s2 Consider convergent synthesis (e.g., three-component reaction) q2->s2 Yes s3 Consider the reversed polarity approach (Indazole Boronic Acid) q2->s3 No q3 Are milder reaction conditions or faster kinetics required? s4 Use 5-Iodo-2,4-dimethyl- 2H-indazole q3->s4 Yes s1->q3

References

A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] Its versatile structure has been successfully incorporated into drugs targeting a wide array of diseases, including cancer (e.g., Pazopanib), inflammation, and infectious diseases.[1][3][4] The efficient and selective synthesis of functionalized indazoles is therefore a critical endeavor for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the leading catalytic systems for indazole synthesis, supported by experimental data and mechanistic insights to empower rational catalyst selection and reaction optimization.

I. Transition-Metal-Catalyzed Strategies: The Workhorses of Indazole Synthesis

Transition-metal catalysis has revolutionized the construction of complex heterocyclic frameworks, and indazole synthesis is no exception. These methods often offer high efficiency, broad substrate scope, and excellent functional group tolerance.[5][6][7][8]

Palladium Catalysis: Versatility in Cross-Coupling and C-H Activation

Palladium catalysts are highly versatile for forming C-N and C-C bonds, which are crucial steps in many indazole syntheses.[4][8][9]

Mechanism of Action: A common palladium-catalyzed approach involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[4][9] The catalytic cycle, depicted below, typically begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. Subsequent coordination of the hydrazine nitrogen and reductive elimination forms the N(1)-C(7a) bond, leading to a dihydroindazole intermediate that spontaneously aromatizes to the 2-aryl-2H-indazole product.[4][9]

Experimental Workflow: Palladium-Catalyzed Intramolecular Amination

cluster_prep Starting Material Preparation cluster_reaction Catalytic Cycle cluster_purification Purification cluster_analysis Analysis SM N-aryl-N-(o-bromobenzyl)hydrazine Reaction Add Pd(OAc)2, dppf, tBuONa in Toluene SM->Reaction Substrate Heating Heat at 90 °C Reaction->Heating Reaction Mixture Workup Aqueous Workup & Extraction Heating->Workup Crude Product Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HRMS) Purification->Analysis Pure Product Cu(I) Cu(I) Intermediate_B Azide Substitution Cu(I)->Intermediate_B Catalysis Intermediate_A Imine Formation Intermediate_A->Cu(I) Coordination Intermediate_C Intramolecular Cyclization Intermediate_B->Intermediate_C Product 2H-Indazole Intermediate_C->Product N2 extrusion 2-bromobenzaldehyde 2-bromobenzaldehyde 2-bromobenzaldehyde->Intermediate_A Primary_Amine Primary Amine Primary_Amine->Intermediate_A Sodium_Azide Sodium Azide Sodium_Azide->Intermediate_B

References

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 5-Bromo-2,4-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond supplying high-quality chemical reagents; it is to ensure you can utilize them with the utmost safety and efficacy. This guide provides a comprehensive, field-tested framework for handling 5-Bromo-2,4-dimethyl-2H-indazole, a versatile heterocyclic compound used in pharmaceutical development and materials science.[1][2] The protocols outlined below are designed to create a self-validating system of safety, grounded in established best practices for halogenated aromatic compounds.[3]

Foundational Hazard Assessment: Understanding the Risks

Table 1: Anticipated Hazard Profile based on Structural Analogs

Hazard ClassGHS Hazard StatementRationale and Potential EffectsSource(s)
Acute Oral Toxicity (Category 4)H302: Harmful if swallowedIngestion can lead to adverse health effects. Accidental ingestion is a risk via contaminated hands or surfaces.[4][5][6]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact with the solid powder or solutions can cause redness, itching, and inflammation.[4][5][6]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationThe fine, crystalline nature of the compound poses a significant risk to the eyes, potentially causing severe irritation or damage upon contact.[4][5][6]
Specific Target Organ Toxicity (Single Exposure; Category 3)H335: May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4][5][6]

Given its form as a light yellow crystalline solid, the primary routes of exposure are inhalation of dust particles and direct contact with skin and eyes.[1] Therefore, all handling procedures must be designed to prevent the generation and dispersal of dust.[4][7]

Core Protective Measures: Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable. Each component is selected to counteract a specific hazard identified in our assessment. All handling of this compound, especially when handling the solid, must be performed within a certified chemical fume hood.[3][7]

Table 2: Summary of Essential Personal Protective Equipment

Protection TypeRequired EquipmentRationale and Key Considerations
Eye & Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against dust and splashes.[8] A face shield offers a secondary layer of protection for the entire face, which is critical when handling larger quantities or during procedures with a high splash potential.[4][9]
Hand Chemical-Resistant Gloves (Nitrile minimum)Nitrile gloves offer protection against incidental contact.[10] For prolonged handling or immersion, select gloves with documented resistance to aromatic and halogenated compounds, such as Viton® or Silver Shield®.[8] Always inspect gloves for defects before use.[4]
Body Long-Sleeved Laboratory Coat & Closed-Toe ShoesA lab coat protects skin and personal clothing from contamination.[3] Closed-toe shoes are mandatory to protect against spills.
Respiratory Certified Chemical Fume HoodThe primary engineering control to prevent inhalation of aerosolized powder.[3] If a fume hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges and a P100 (particulate) filter is required.[7]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential protocol minimizes the risk of exposure at every stage of the workflow.

Pre-Handling Safety Checklist
  • Verify Fume Hood Function: Ensure the chemical fume hood is operational, with the sash at the appropriate height and the airflow monitor indicating normal function.

  • Assemble All Materials: Place the chemical container, spatulas, weigh boats, solvents, and waste containers inside the fume hood before beginning work to minimize traffic in and out of the hood.

  • Inspect Your PPE: Check gloves for tears or punctures. Ensure goggles and face shield are clean and fit properly.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[7]

Donning and Doffing PPE: The Critical Sequence

The order in which you put on and remove PPE is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Lab Coat

    • Gloves

    • Goggles and/or Face Shield

  • Doffing (Taking Off):

    • Gloves (using the proper removal technique to avoid touching the outer surface)[4]

    • Goggles and/or Face Shield

    • Lab Coat

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_start Initial Assessment cluster_task Task Evaluation cluster_ppe PPE Specification start Task: Handling This compound weighing Weighing Solid Powder? start->weighing solution Making a Solution? weighing->solution No (Handling existing solution) ppe_hood Perform in Fume Hood weighing->ppe_hood Yes ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles solution->ppe_base No (Low Volume Transfer) ppe_splash Add Face Shield solution->ppe_splash Yes (Risk of Splash) ppe_hood->solution

Caption: PPE selection workflow for handling this compound.

Emergency Response Plan: Immediate Actions

In the event of an exposure, swift and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the attending physician the chemical's container or safety data information.[7][11]

Decontamination and Disposal

Proper disposal is a critical component of the safety lifecycle.

  • Contaminated PPE: Disposable gloves should be removed and discarded into a designated hazardous waste container immediately after handling the chemical. Reusable PPE like lab coats and face shields should be decontaminated according to your institution's standard operating procedures.

  • Chemical Waste: All waste containing this compound, including empty containers and contaminated materials (e.g., weigh boats, paper towels), must be disposed of in a sealed, clearly labeled hazardous waste container for collection by environmental health and safety personnel.[7] Do not allow the product to enter drains.[4]

By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-dimethyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,4-dimethyl-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.